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  • Product: 3-amino-1H-1,2,4-triazole-5-carbohydrazide
  • CAS: 3641-15-4

Core Science & Biosynthesis

Foundational

Thermodynamic Resilience of 3-Amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA): Mechanisms, Synthesis, and High-Temperature Applications

Molecular Architecture and the High-Nitrogen Paradigm 3-amino-1H-1,2,4-triazole-5-carbohydrazide (commonly abbreviated as ATCA) is a highly versatile, nitrogen-rich organic scaffold utilized extensively in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and the High-Nitrogen Paradigm

3-amino-1H-1,2,4-triazole-5-carbohydrazide (commonly abbreviated as ATCA) is a highly versatile, nitrogen-rich organic scaffold utilized extensively in the development of pharmaceuticals and advanced energetic materials[1]. Characterized by an exceptionally high nitrogen content of approximately 55%, ATCA features a 1,2,4-triazole ring coupled with a carbohydrazide functional group[2]. This unique structural topology provides abundant coordination sites, making it an ideal nonenergetic ligand for synthesizing Energetic Cationic Coordination Polymers (ECCPs)[2].

Because of its robust molecular geometry, ATCA bridges the gap between mechanical insensitivity and high-energy potential, serving as a stabilizing backbone for highly volatile oxidizers in extreme-temperature environments[2].

Thermodynamic Stability Mechanics

The most defining characteristic of ATCA is its extreme thermodynamic stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) confirm that ATCA resists thermal decomposition at temperatures up to and exceeding 407 °C[1]. This exceptional thermal resilience is driven by several mechanistic factors:

  • Extensive Hydrogen-Bonded Networks: The presence of multiple primary and secondary amine groups, alongside the carbonyl oxygen of the carbohydrazide moiety, facilitates a dense, three-dimensional intermolecular hydrogen-bonding lattice[3]. This network requires significant thermal energy to disrupt, delaying the onset of phase transitions or bond cleavage.

  • Coplanar Ring Geometry: The planar nature of the 1,2,4-triazole ring promotes efficient π-π stacking in the solid state, minimizing free volume within the crystal lattice and enhancing mechanical insensitivity[4].

  • Zwitterionic Resonance: When dissolved in water, ATCA exhibits a pH range of 6.4 to 7.4, indicating a stable zwitterionic character that further contributes to its low sensitivity to mechanical and thermal shock[1].

ThermoStability Root ATCA Thermodynamic Stability (Td > 407 °C) N1 High Nitrogen Content (55%) Endothermic Backbone Root->N1 N2 Extensive Hydrogen Bonding Intermolecular Network Root->N2 N3 Coplanar Ring Geometry π-π Stacking Root->N3 N4 Carbohydrazide Moiety Resonance Stabilization Root->N4

Mechanistic factors driving the extreme thermodynamic stability of ATCA.

Self-Validating Synthesis Methodology

The synthesis of ATCA relies on a highly controlled hydrazinolysis reaction. The protocol below outlines the optimal conditions for maximizing yield while preserving the integrity of the triazole ring[2].

Step-by-Step Protocol:

  • Precursor Preparation: Add 4.26 g (30 mmol) of 5-amino-1H-1,2,4-triazole-3-carboxylate methyl to a 50 mL single-mouth round-bottom flask[2].

  • Nucleophilic Acyl Substitution: Slowly introduce 9.6 mL of 85% hydrazine hydrate to the flask[2].

    • Causality: Hydrazine acts as an aggressive nucleophile due to the alpha-effect (repulsion between adjacent lone pairs on the nitrogen atoms), which drives the attack on the ester carbonyl carbon.

  • Thermal Reflux: Stir the reaction mixture at 70 °C for exactly 2 hours[2].

    • Causality: Maintaining the temperature at 70 °C provides the precise activation energy required to ensure complete conversion of the methyl ester to the carbohydrazide without inducing thermal degradation or ring-opening of the triazole core.

  • pH-Driven Precipitation (Self-Validation): Cool the mixture to room temperature. Carefully adjust the pH to 5–6 using concentrated acetic acid[2].

    • Causality: The pKa values of the basic amino groups and the acidic triazole protons dictate that ATCA reaches its isoelectric point (and thus its minimum solubility) in this mildly acidic range. The sudden formation of a white precipitate serves as a visual, self-validating indicator of successful product formation.

  • Isolation: Isolate the white solid via vacuum filtration and dry thoroughly to yield pure ATCA (approximate yield: 85%)[2].

SynthesisWorkflow A 5-amino-1H-1,2,4-triazole-3-carboxylate methyl (Precursor) C Reflux at 70 °C for 2h (Hydrazinolysis) A->C B Hydrazine Hydrate (85%) Nucleophilic Attack B->C D Acidification (pH 5-6) Acetic Acid C->D Cooling & pH Adjustment E ATCA (Ligand) White Solid, Yield: 85% D->E Filtration & Drying G Crystallization Coordination Assembly E->G F Silver Perchlorate (AgClO4) in Hot Water F->G H [Ag(ATCA)ClO4]n Energetic Coordination Polymer G->H Self-Assembly

Synthesis workflow of ATCA and its subsequent coordination into an Ag-ECCP.

Applications in High-Temperature Energetic Coordination Polymers

While ATCA itself is nonenergetic and highly insensitive to mechanical stimuli, its abundant coordination sites make it an ideal ligand for stabilizing highly sensitive, oxidizing inorganic metal salts[2]. A prime example is the synthesis of the laser-sensitive Ag(I)-based ECCP, [Ag(ATCA)ClO4]n[2].

By dissolving ATCA in hot water and introducing silver perchlorate (AgClO4) at a 1:3 ligand-to-metal salt ratio, researchers can induce solution crystallization to form a compact helical coordination polymer[2].

Causality of Complexation: Pure silver perchlorate is highly hygroscopic and dangerous to handle directly in energetic applications. By coordinating the Ag+ ions with the nitrogen-rich ATCA ligand, the resulting ECCP is completely devoid of hygroscopicity, noncorrosive to metal shells, and exhibits excellent tolerance to moisture[2]. Furthermore, it maintains a high thermal decomposition temperature (~233 °C) while acting as a superior primary explosive capable of ultrafast laser initiation[4].

Quantitative Data Summary

The table below contrasts the thermodynamic and energetic properties of the ATCA ligand against its energetic coordination polymer derivative, highlighting the ligand's role in balancing thermal stability with explosive power[1],[2],[4].

CompoundNitrogen Content (%)Decomposition Temp (Td, °C)Density (g/cm³)Detonation Velocity (m/s)Mechanical Sensitivity
ATCA (Ligand) ~ 55.0> 407~ 1.75N/A (Non-energetic)Highly Insensitive
[Ag(ATCA)ClO4]n ~ 24.5~ 230 - 233> 2.00~ 6800Excellent Safety Profile

Conclusion

3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) represents a triumph of molecular design in the field of high-nitrogen scaffolds. Its ability to withstand temperatures exceeding 407 °C is a direct consequence of its extensive hydrogen-bonded network and coplanar ring geometry. By leveraging highly controlled, self-validating hydrazinolysis protocols, researchers can reliably synthesize ATCA for use as a stabilizing ligand. When coordinated with volatile oxidizers like silver perchlorate, ATCA successfully mitigates hygroscopicity and mechanical sensitivity, paving the way for next-generation, high-temperature-resistant energetic materials.

References

  • ACS Publications - Evolution of Oxidizing Inorganic Metal Salts: Ultrafast Laser Initiation Materials Based on Energetic Cationic Coordination Polymers.[2][Link]

  • ResearchGate - Synthesis and characterization of energetic salts based on a new coplanar bicyclic cation.[4][Link]

Sources

Exploratory

A Technical Guide to the Mechanistic Evaluation of 3-amino-1H-1,2,4-triazole-5-carbohydrazide and Its Derivatives in Biological Assays

Abstract The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. 3-amino-1H-1,2,4-triazole-5-carbohydrazide represents a promising, yet unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. 3-amino-1H-1,2,4-triazole-5-carbohydrazide represents a promising, yet underexplored, scaffold within this class. It combines the established biological relevance of the 3-amino-1,2,4-triazole core with a versatile carbohydrazide moiety suitable for extensive chemical derivatization. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound and its analogs. By leveraging the known biological targets of the parent 3-amino-1,2,4-triazole (amitrole) and the broader class of triazole-based drugs, we outline a logical, multi-pronged assay strategy. This document details the rationale and step-by-step protocols for evaluating key potential mechanisms, including enzyme inhibition (imidazoleglycerol-phosphate dehydratase, catalase, CYP51), disruption of mitochondrial function, and broad-spectrum antimicrobial activity. The overarching goal is to equip scientists with the foundational knowledge and practical methodologies required to systematically elucidate the biological function of this promising molecular scaffold.

Section 1: The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structure is not merely a synthetic curiosity but a "privileged scaffold" in drug discovery, owing to a unique combination of physicochemical properties. Its nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[1] Furthermore, the triazole ring is considered a bioisostere of the amide bond, allowing for its substitution into peptide-based molecules to enhance metabolic stability without sacrificing binding affinity.

This structural versatility has led to the development of a wide array of successful drugs across various therapeutic areas, including:

  • Antifungals: Fluconazole and Itraconazole.[2]

  • Antivirals: Ribavirin.[1]

  • Antidepressants: Trazodone and Alprazolam.[3]

  • Anticancer Agents: Derivatives of the 1,2,4-triazole scaffold are continually being explored for antineoplastic activity.[4]

The prevalence and success of this scaffold underscore the rationale for investigating novel derivatives like 3-amino-1H-1,2,4-triazole-5-carbohydrazide.

Section 2: The Subject Molecule: 3-amino-1H-1,2,4-triazole-5-carbohydrazide

The molecule at the core of this guide presents a compelling structure for mechanistic investigation. It is a nitrogen-rich compound that can be conceptually divided into two key functional domains.[5]

  • The 3-amino-1,2,4-triazole Core: This is the parent structure, also known as amitrole. Its biological activities are well-documented, providing a strong foundation for forming mechanistic hypotheses. It is a known inhibitor of several key enzymes.[6][7]

  • The 5-carbohydrazide Moiety: This functional group (-CONHNH₂) is highly significant. It serves as a versatile chemical handle, allowing for the straightforward synthesis of derivative libraries through condensation reactions with various aldehydes and ketones.[5] This enables systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The combination of a core with known biological targets and a synthetically tractable side chain makes this molecule an ideal candidate for a targeted drug discovery program.

Section 3: Postulated Mechanisms of Action & Assay Strategies

The biological activity of 3-amino-1H-1,2,4-triazole-5-carbohydrazide is likely driven by mechanisms established for its core structure. The following subsections detail the most probable mechanisms and provide robust, self-validating protocols for their investigation.

Primary Hypothesis: Targeted Enzyme Inhibition

The most direct path to elucidating the mechanism of action is to investigate the known enzymatic targets of the 3-amino-1,2,4-triazole (amitrole) core.

Expertise & Rationale: The parent compound, 3-amino-1,2,4-triazole (3-AT), is a well-characterized competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD).[6] This enzyme catalyzes the sixth step in histidine biosynthesis in plants, fungi, and bacteria, but is absent in animals, making it an excellent target for selective herbicides and antimicrobials.[8][9] Any observed antifungal or antibacterial activity of the title compound or its derivatives should be evaluated against this primary target. A common method leverages a histidine-auxotrophic strain of Saccharomyces cerevisiae (yeast) that relies on the HIS3 gene (which encodes IGPD) for survival in histidine-deficient media.[6] Inhibition of the HIS3 enzyme by the test compound will lead to cell death, which can be easily quantified.

Experimental Protocol: Yeast Growth Inhibition Assay

  • Strain & Media Preparation: Use a S. cerevisiae strain with a functional HIS3 gene (e.g., BY4741). Prepare Synthetic Complete (SC) medium and SC medium lacking histidine (SC-His).

  • Compound Preparation: Prepare a 100 mM stock solution of 3-amino-1H-1,2,4-triazole-5-carbohydrazide in DMSO. Create a 10-point, 2-fold serial dilution in a 96-well plate using SC-His medium. Also include a positive control (3-amino-1,2,4-triazole) and a vehicle control (DMSO).

  • Inoculum Preparation: Grow an overnight culture of the yeast strain in SC medium. Dilute the culture to an optical density at 600 nm (OD₆₀₀) of 0.1 in fresh SC-His medium.

  • Assay Incubation: Add 100 µL of the diluted yeast culture to each well of the 96-well plate containing the compound dilutions. The final OD₆₀₀ should be approximately 0.05.

  • Growth Measurement: Incubate the plate at 30°C with shaking. Measure the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for 24-48 hours using a plate reader.

  • Data Analysis: Plot the OD₆₀₀ against time to generate growth curves. Calculate the area under the curve (AUC) or the final OD₆₀₀ for each concentration. Determine the IC₅₀ value (the concentration that inhibits growth by 50%) by fitting the data to a dose-response curve.

  • Self-Validation: To confirm that the growth inhibition is specific to the histidine pathway, repeat the assay using SC medium (containing histidine). The compound should show significantly less or no toxicity in this medium, as the yeast no longer depends on the targeted HIS3 enzyme.

Visualization: Workflow for HIS3 Inhibition Assay

HIS3_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation Yeast Grow Yeast Culture (SC Medium) Inoculum Dilute Yeast to OD600 = 0.1 (SC-His Medium) Yeast->Inoculum Compound Prepare Compound Serial Dilutions (SC-His Medium) Combine Combine Yeast Inoculum & Compound Dilutions in 96-well Plate Compound->Combine Inoculum->Combine Incubate Incubate at 30°C with Shaking Combine->Incubate Measure Measure OD600 over 24-48h Incubate->Measure Plot Plot Growth Curves (OD600 vs. Time) Measure->Plot Calculate Calculate IC50 Plot->Calculate Validate Repeat Assay in SC Medium (with Histidine) Calculate->Validate Validation Step Result Confirm Target-Specific Inhibition Calculate->Result Validate->Result

Caption: Workflow for determining HIS3/IGPD inhibition.

Expertise & Rationale: 3-amino-1,2,4-triazole is a well-known irreversible inhibitor of catalase. Catalase is a crucial antioxidant enzyme that detoxifies hydrogen peroxide (H₂O₂).[10] Inhibition of this enzyme leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage. This mechanism is relevant for potential anticancer or antimicrobial activities where inducing oxidative stress is a valid therapeutic strategy. The assay is straightforward and relies on monitoring the rate of H₂O₂ decomposition.

Experimental Protocol: Spectrophotometric Catalase Activity Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0.

    • Substrate: Prepare a 30 mM solution of H₂O₂ in Assay Buffer. The exact concentration should be verified by measuring its absorbance at 240 nm (Molar extinction coefficient ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

    • Enzyme: Use a commercially available bovine liver catalase solution, diluted in Assay Buffer to a concentration that gives a linear rate of H₂O₂ decomposition for at least 2 minutes.

    • Test Compound: Prepare a 100 mM stock in DMSO and create serial dilutions.

  • Assay Procedure:

    • Set up a UV-compatible cuvette or 96-well plate.

    • Add Assay Buffer, the test compound dilution (or vehicle control), and the catalase enzyme solution.

    • Incubate the mixture for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the H₂O₂ substrate solution.

    • Immediately begin monitoring the decrease in absorbance at 240 nm every 15-30 seconds for 2-5 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₂₄₀/min) from the linear portion of the curve for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

  • Self-Validation: The protocol includes a control with no enzyme to ensure the observed absorbance decrease is enzyme-dependent. A known catalase inhibitor can be used as a positive control. The linearity of the initial reaction rate in the control wells validates the enzyme concentration used.[11][12]

Visualization: Catalase Inhibition Pathway

Catalase_Pathway H2O2 Hydrogen Peroxide (H₂O₂) (Substrate) Products Water (H₂O) + Oxygen (O₂) (Harmless Products) H2O2->Products Decomposition Catalase Catalase (Enzyme) Catalase->Products Inhibitor 3-amino-1H-1,2,4-triazole -5-carbohydrazide Inhibitor->Catalase Inhibition ROS Increased ROS & Oxidative Stress Inhibitor->ROS Leads to

Caption: Mechanism of catalase inhibition.

Expertise & Rationale: A primary mechanism for azole-based antifungal drugs is the inhibition of CYP51, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[13] The nitrogen atoms (specifically N4) of the triazole ring coordinate with the heme iron atom in the enzyme's active site, blocking substrate access.[13][14] Given the widespread antifungal activity of triazoles, evaluating CYP51 inhibition is crucial if the compound shows any effect against fungal pathogens.[15][16]

Experimental Protocol: Fluorescence-Based CYP51 Inhibition Assay

  • Assay Components: Utilize a commercially available kit containing recombinant human or fungal (e.g., Candida albicans) CYP51, a fluorogenic substrate (e.g., BOMCC), and an NADPH-generating system.[17]

  • Compound Preparation: Prepare serial dilutions of the test compound in the provided assay buffer. Include a known CYP51 inhibitor (e.g., ketoconazole) as a positive control and a vehicle (DMSO) control.

  • Reaction Setup: In a black 96-well plate, combine the assay buffer, NADPH-generating system, and the test compound dilutions.

  • Enzyme Addition: Add the CYP51 enzyme solution to each well and pre-incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the fluorogenic substrate to all wells.

  • Signal Measurement: Incubate the plate at 37°C for 30-60 minutes. Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., ~415 nm Ex / ~460 nm Em for BOMCC metabolite) using a fluorescence plate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.

  • Self-Validation: The assay includes controls without enzyme and without substrate to establish baseline and background signals. The robust signal-to-background ratio in the vehicle control wells validates the assay conditions.

Disruption of Mitochondrial Function

Expertise & Rationale: Beyond specific enzyme targets, the 3-amino-1,2,4-triazole core has been shown to interfere with fundamental cellular processes. Notably, it can inhibit mitochondrial protein synthesis.[18][19][20] Since mitochondria possess their own ribosomes, which are more similar to bacterial ribosomes than eukaryotic cytoplasmic ones, this can be a site of selective toxicity. Inhibition of mitochondrial protein synthesis disrupts the production of key subunits of the electron transport chain, leading to impaired respiration, energy crisis, and potentially apoptosis.[18][21]

Experimental Protocol: In-Cell Mitochondrial Protein Synthesis Assay

  • Cell Culture: Culture a relevant cell line (e.g., HeLa, HepG2) to ~80-90% confluency.

  • Cytosolic Translation Inhibition: Pre-treat the cells with an inhibitor of cytosolic protein synthesis, such as emetine (100 µg/mL) or cycloheximide (50 µg/mL), for 30-60 minutes. This is a critical step to ensure that only mitochondrial translation is measured.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for a defined period (e.g., 4 hours). Include a known inhibitor of mitochondrial translation (e.g., chloramphenicol) as a positive control.

  • Radiolabeling: Add ³⁵S-methionine/cysteine to the medium and incubate for 1-2 hours to label newly synthesized mitochondrial proteins.

  • Cell Lysis and Protein Quantification: Wash the cells with PBS, lyse them in a suitable buffer (e.g., RIPA), and determine the total protein concentration using a BCA or Bradford assay.

  • Protein Separation and Detection: Separate equal amounts of protein from each sample by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled mitochondrial proteins.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal to a loading control (e.g., Coomassie stain of the gel). Calculate the percent inhibition of mitochondrial protein synthesis relative to the vehicle-treated control and determine the IC₅₀.

  • Self-Validation: The inclusion of a "no cytosolic inhibitor" control confirms that the labeled bands are indeed of mitochondrial origin (they will be obscured by the much stronger cytosolic protein synthesis signal). The chloramphenicol control validates that the assay can detect known inhibitors.[22]

Assessment of General Antimicrobial Activity

Expertise & Rationale: Before diving into specific mechanistic assays, it is essential to first establish if the compound possesses any biological activity. A standard antimicrobial screening provides a rapid and cost-effective way to determine the spectrum of activity. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure.[2][3][23][24]

Experimental Protocol: Broth Microdilution MIC Assay

  • Strain Selection: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

  • Media Preparation: Use appropriate liquid media for each organism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound in the broth, typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard, then dilute it according to CLSI guidelines to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Incubation: Add the standardized inoculum to each well. Include a positive control (no drug) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Data Presentation: Results should be summarized in a clear, tabular format.

Data Table: Sample MIC Data Summary

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
Test Compound MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
Ciprofloxacin 0.50.0150.25NA
Fluconazole NANANA1

NA: Not Applicable

Section 4: Summary and A Tiered Approach to Mechanistic Investigation

To efficiently investigate the mechanism of action of 3-amino-1H-1,2,4-triazole-5-carbohydrazide and its derivatives, a logical, tiered approach is recommended.

Visualization: Tiered Mechanistic Workflow

Tiered_Workflow cluster_tier2 Tier 2: Broad Mechanism Assays cluster_tier3 Tier 3: Specific Target Validation Tier1 Tier 1: Primary Screening (MIC/Antiproliferative Assays) Mito Mitochondrial Function Assay (e.g., Protein Synthesis) Tier1->Mito If Active ROS General Oxidative Stress Assay (e.g., DCFH-DA) Tier1->ROS If Active HIS3 HIS3/IGPD Assay Mito->HIS3 If Antimicrobial CYP51 CYP51 Inhibition Assay Mito->CYP51 If Antifungal Catalase Catalase Inhibition Assay ROS->Catalase If Cytotoxic

Caption: A suggested tiered workflow for mechanistic studies.

  • Tier 1 (Primary Screening): Begin with broad-spectrum activity assays, such as the MIC determination against a panel of microbes and/or antiproliferative assays against cancer cell lines.[4][23] If the compound shows no activity, further mechanistic studies may not be warranted without chemical modification.

  • Tier 2 (Broad Mechanism Assays): If activity is confirmed, proceed to assays that probe broad cellular functions. The mitochondrial protein synthesis assay is an excellent choice, as it can explain both antimicrobial and general cytotoxic effects.[18] A general ROS assay can also quickly determine if oxidative stress is a primary consequence of treatment.

  • Tier 3 (Specific Target Validation): Based on the results from Tier 2 and the type of activity observed (e.g., antifungal vs. antibacterial), proceed to specific enzyme inhibition assays. If the compound is antifungal, the HIS3 and CYP51 assays are high-priority.[6][14] If it induces ROS, the catalase assay is a logical next step.

By following this structured approach, researchers can efficiently deconstruct the biological activity of 3-amino-1H-1,2,4-triazole-5-carbohydrazide, moving from broad phenotypic effects to specific molecular targets in a scientifically rigorous and resource-effective manner.

References

  • Wikipedia. (2024). 3-Amino-1,2,4-triazole. Available at: [Link]

  • INCHEM. (1974). Amitrole (WHO Pesticide Residues Series 4). Available at: [Link]

  • Ataman Kimya. (n.d.). 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Available at: [Link]

  • Hilton, J. L., Kearney, P. C., & Ames, B. N. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. Archives of Biochemistry and Biophysics, 112(3), 544-7. Available at: [Link]

  • Gupta, D., & Jain, D. K. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 112-118. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Catalase Activity Assay Kit, Colorimetric. Available at: [Link]

  • Gupta, D., & Jain, D. K. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 112–118. Available at: [Link]

  • Chou, S. Y., et al. (2018). Analysis of mitochondrial protein synthesis: de novo translation, steady-state levels, and assembled respiratory chain complexes. Methods in Molecular Biology, 1782, 239-251. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry, 104, 104271. Available at: [Link]

  • Godoy, V. G., et al. (2022). Catalase Activity Assay in Candida glabrata. Bio-protocol, 12(1), e4281. Available at: [Link]

  • Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie, 71(4), 149-158. Available at: [Link]

  • Hilton, J. L. (1969). Inhibitions of growth and metabolism by 3-amino-1,2,4-triazole (amitrole). Journal of Agricultural and Food Chemistry, 17(2), 182-198. Available at: [Link]

  • Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Čes. slov. farm., 71(4), 149-158. Available at: [Link]

  • Hadwan, M. H. (2018). Simple kinetic method for assessing catalase activity in biological samples. BMC Research Notes, 11(1), 733. Available at: [Link]

  • Kumar, R., et al. (2013). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 5(5), 156-163. Available at: [Link]

  • Allen, R. G., et al. (2004). Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis. Proceedings of the National Academy of Sciences, 101(50), 17578-17583. Available at: [Link]

  • Zhang, W., et al. (2002). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Drug Metabolism and Disposition, 30(3), 314-318. Available at: [Link]

  • Sykes, M. L., & Avery, V. M. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS Neglected Tropical Diseases, 9(9), e0004100. Available at: [Link]

  • MP Biomedicals. (n.d.). 3-Amino-1,2,4-Triazole. Available at: [Link]

  • Song, Y., et al. (2007). Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). Bioorganic & Medicinal Chemistry Letters, 17(18), 5133-5138. Available at: [Link]

  • Chen, W., et al. (2009). Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase. Bioorganic & Medicinal Chemistry, 17(10), 3595-3605. Available at: [Link]

  • Lamb, D. C., et al. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. Biochemical Society Transactions, 25(2), 333S. Available at: [Link]

  • McKee, E. E., et al. (2006). Correlation of inhibition of mitochondrial protein synthesis with antibiotic potency. Antimicrobial Agents and Chemotherapy, 50(6), 2042-2049. Available at: [Link]

  • Rutkiewicz, M., et al. (2024). Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. Frontiers in Plant Science, 15, 1357601. Available at: [Link]

  • McKee, E. E., et al. (2006). Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones. Antimicrobial Agents and Chemotherapy, 50(6), 2042-2049. Available at: [Link]

  • Richter, U., et al. (2015). Quality control of mitochondrial protein synthesis is required for membrane integrity and cell fitness. Journal of Cell Biology, 211(2), 373-389. Available at: [Link]

  • O'Donoghue, G. P., et al. (1995). Purification and characterization of the imidazoleglycerol-phosphate dehydratase of Saccharomyces cerevisiae from recombinant Escherichia coli. Biochemical Journal, 308(Pt 2), 555-562. Available at: [Link]

  • Wikipedia. (2023). Imidazoleglycerol-phosphate dehydratase. Available at: [Link]

  • NCBI. (2026). Gene Result HIS3 imidazoleglycerol-phosphate dehydratase. Available at: [Link]

  • Zhao, F., et al. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Synthesis, 53(10), 1901-1910. Available at: [Link]

  • Fan, Z., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1634. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. European Journal of Medicinal Chemistry, 190, 112114. Available at: [Link]

  • InterPro. (n.d.). Imidazoleglycerol-phosphate dehydratase (IPR000807). Available at: [Link]

Sources

Foundational

The Dual-Nature Scaffold: Physical and Chemical Dynamics of 3-amino-1H-1,2,4-triazole-5-carbohydrazide Derivatives

Executive Summary The compound 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) represents a highly versatile, nitrogen-rich heterocyclic building block. Characterized by a rigid 1,2,4-triazole core, an electron-donatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) represents a highly versatile, nitrogen-rich heterocyclic building block. Characterized by a rigid 1,2,4-triazole core, an electron-donating amino group, and a highly reactive carbohydrazide moiety, ATCA and its derivatives bridge two seemingly disparate scientific fields: the development of advanced energetic materials (explosives and propellants) and the design of novel pharmaceutical pharmacophores[1].

This technical guide dissects the physical chemistry, structural tautomerism, and reactivity of ATCA. By examining the causality behind its synthetic protocols and coordination chemistry, researchers can leverage this scaffold to engineer both high-density energetic salts and targeted biological inhibitors.

Structural Chemistry and Physicochemical Properties

Molecular Architecture and Tautomerism

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. ATCA exists in a dynamic tautomeric equilibrium, primarily between the 1H and 4H forms, dictated by the polarity and pH of the surrounding solvent[2].

The structural stability of ATCA is governed by a "push-pull" electronic distribution. The 3-amino group acts as a strong electron donor via resonance, increasing the electron density of the triazole ring. Conversely, the 5-carbohydrazide group exerts an electron-withdrawing effect. This electronic delocalization significantly lowers the standard enthalpy of formation while providing a highly rigid planar structure. The presence of multiple N-H and C=O sites facilitates extensive intermolecular hydrogen bonding, which explains the compound's high melting point and its insolubility in non-polar organic solvents.

Quantitative Physicochemical Data

To facilitate comparative analysis for formulation and synthesis, the core physical and chemical properties of ATCA are summarized below.

Table 1: Physicochemical Properties of ATCA

PropertyValueScientific Implication
Molecular Formula C3​H6​N6​O High nitrogen-to-carbon ratio.
Molecular Weight 142.12 g/mol [3]Low molecular weight allows for high-density packing.
Nitrogen Content ~59.1%Extremely high nitrogen content yields N2​ gas upon energetic decomposition, maximizing detonation velocity[4].
Solubility Profile Soluble in H2​O (hot), DMSO; Insoluble in hexane, etherDictated by the extensive hydrogen-bond donor/acceptor network.
Isoelectric Point (pI) ~pH 5.0 - 6.0Critical for isolating the compound during synthesis via precipitation[4].

Self-Validating Synthesis Methodology

The synthesis of ATCA requires precise kinetic control to ensure the successful hydrazinolysis of the ester precursor without cleaving the sensitive triazole ring. The following protocol utilizes hydrazine hydrate as a potent α -effect nucleophile[4].

Step-by-Step Protocol: Hydrazinolysis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Rationale & Causality: Hydrazine ( NH2​NH2​ ) is utilized because the adjacent nitrogen atoms experience lone-pair repulsion (the α -effect), making it a vastly superior nucleophile compared to standard amines. The reaction is heated to exactly 70 °C to provide the activation energy required for the nucleophilic acyl substitution at the methyl ester, while avoiding the thermal degradation of the triazole core. Finally, adjusting the pH to 5 neutralizes the highly basic hydrazine and forces the ATCA into its zwitterionic/neutral state (its isoelectric point), drastically reducing its solubility in water and driving high-yield precipitation.

Procedure:

  • Precursor Loading: To a 50 mL single-mouth round-bottom flask, add 4.26 g (30 mmol) of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate.

  • Nucleophilic Addition: Slowly add 9.6 mL of 80% aqueous hydrazine hydrate. Caution: Hydrazine is highly toxic and reactive; perform under a fume hood.

  • Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to 70 °C with continuous magnetic stirring for exactly 2 hours to ensure complete conversion[4].

  • Cooling & Acidification: Remove the heat source and allow the reaction to cool to ambient room temperature (20-25 °C). Slowly add concentrated acetic acid dropwise until the pH of the solution reaches exactly 5.

  • Isolation: The pH adjustment will induce the rapid precipitation of a white solid. Collect the precipitate via vacuum filtration.

  • Purification: Wash the filter cake with cold distilled water to remove residual acetic acid and unreacted hydrazine, followed by drying in a vacuum oven at 50 °C.

  • Yield: The expected yield of pure 3-amino-1H-1,2,4-triazole-5-carbohydrazide is approximately 85%[4].

SynthesisWorkflow Precursor Methyl 5-amino-1H-1,2,4-triazole- 3-carboxylate (Precursor) Reaction Hydrazinolysis 70°C, 2 Hours Precursor->Reaction Reagent Hydrazine Hydrate (80%) (Alpha-Effect Nucleophile) Reagent->Reaction Acidification Acidification & pH Adjustment (Acetic Acid, pH 5) Reaction->Acidification Kinetic Control Product 3-amino-1H-1,2,4-triazole- 5-carbohydrazide (ATCA) - 85% Yield Acidification->Product Isoelectric Precipitation

Synthesis workflow of ATCA highlighting kinetic control and isoelectric precipitation.

Chemical Reactivity and Derivatization Pathways

The dual functional groups of ATCA—the primary amine on the triazole ring and the terminal amine on the carbohydrazide—allow it to undergo divergent derivatization pathways depending on the target application.

Energetic Cationic Coordination Polymers (ECCPs)

In the realm of advanced explosives, inorganic metal salts like silver perchlorate ( AgClO4​ ) are highly sensitive and hygroscopic, making them dangerous to handle. ATCA acts as a multidentate, nitrogen-rich ligand that coordinates with transition metals to form Energetic Cationic Coordination Polymers (ECCPs)[4].

Mechanistic Causality: The carbohydrazide oxygen and the triazole nitrogens donate electron pairs to the empty d-orbitals of the Ag+ ion. This coordination locks the sensitive perchlorate anion into a stable, compact helical crystal lattice. The resulting complex, [Ag(ATCA)ClO4​]n​ , is completely devoid of the undesirable hygroscopicity of raw silver perchlorate, yet it retains extreme sensitivity to ultrafast laser initiation (delay time as low as 73 ms) due to the massive localized heat generated by the high-nitrogen fuel[5].

Pharmaceutical Schiff Base Derivatization

In medicinal chemistry, the terminal NH2​ of the carbohydrazide group is highly susceptible to condensation reactions with aromatic aldehydes or ketones, yielding Schiff bases (hydrazones)[6].

Mechanistic Causality: The formation of the C=N double bond creates a rigid, extended conjugated system. When these ATCA-derived Schiff bases are introduced to biological systems, the triazole core mimics peptide bonds, allowing the molecule to intercalate into the active sites of bacterial enzymes or cancer cell kinases. The high polarity of the triazole ring significantly improves the aqueous solubility of the resulting drug, enhancing its pharmacokinetic profile and bioavailability[6].

ReactivityPathways ATCA 3-amino-1H-1,2,4-triazole- 5-carbohydrazide (ATCA) Condensation Condensation Reactions (Aldehydes/Ketones) ATCA->Condensation Coordination Metal Salt Coordination (e.g., AgClO4) ATCA->Coordination SaltFormation Acid-Base Reactions (Mineral/Organic Acids) ATCA->SaltFormation SchiffBases Schiff Bases / Hydrazones (Pharmacophores) Condensation->SchiffBases ECCPs Energetic Cationic Coordination Polymers Coordination->ECCPs EnergeticSalts High-Density Energetic Salts SaltFormation->EnergeticSalts

Divergent chemical reactivity pathways of ATCA for pharmaceutical and energetic applications.

Comparative Application Metrics

To understand how the physical properties of ATCA derivatives translate into real-world performance, Table 2 contrasts the functional metrics of ATCA derivatives in their two primary domains.

Table 2: Application Metrics of ATCA Derivatives

Application DomainKey Derivative ClassPrimary Mechanism of ActionCritical Performance Metric
Energetic Materials [Ag(ATCA)ClO4​]n​ ECCPsRapid exothermic decomposition generating N2​ gas.Detonation velocity up to 6800 m/s; Laser initiation delay < 73 ms[5].
Pharmaceuticals ATCA-Aromatic HydrazonesKinase inhibition; competitive enzyme binding via H-bonds.High target affinity; improved aqueous solubility over standard azoles[6].
Corrosion Inhibition ATCA-Metal AdsorbatesAdsorption onto metal surfaces via lone pairs on nitrogen.High chemical stability; prevents oxidation in industrial fluid systems[1].

Conclusion

The 3-amino-1H-1,2,4-triazole-5-carbohydrazide scaffold is a triumph of structural efficiency. By combining a highly stable, electron-delocalized triazole ring with the reactive potential of a carbohydrazide group, ATCA serves as a foundational precursor for both next-generation laser-initiated explosives and advanced chemotherapeutic agents. Mastery of its pH-dependent tautomerism and nucleophilic reactivity allows researchers to precisely engineer derivatives tailored for extreme energy density or highly specific biological inhibition.

References

  • Wang, T., Zhang, Q., Deng, H., Shang, L., Chen, D., Li, Y., Zhu, S., & Li, H. (2019). Evolution of Oxidizing Inorganic Metal Salts: Ultrafast Laser Initiation Materials Based on Energetic Cationic Coordination Polymers. ACS Applied Materials & Interfaces, 11(44), 41523-41530.[Link]

  • Matysiak, J., et al. (2021). 1,2,4-Triazoles. Encyclopedia MDPI.[Link]

  • Zebbiche, Z., et al. (2021). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth. PMC / National Institutes of Health.[Link]

Sources

Exploratory

Hydrogen Bonding Networks in 3-Amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) Crystals: Structural Foundations for Advanced Energetic Materials

Executive Summary The development of advanced energetic materials requires a delicate balance between high energy density and mechanical insensitivity. 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) has emerged as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced energetic materials requires a delicate balance between high energy density and mechanical insensitivity. 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) has emerged as a premier non-energetic, nitrogen-rich ligand (55% nitrogen content)[1]. Its unique crystallographic architecture—dominated by intense hydrogen bonding networks and π-π stacking—enables the construction of Energetic Cationic Coordination Polymers (ECCPs) that safely sequester highly oxidizing metal salts[1][2]. This technical guide dissects the structural causality behind ATCA's stability and provides self-validating protocols for its synthesis and crystallization.

Structural Causality: The Role of Non-Covalent Networks

The macroscopic stability of ATCA-derived crystals is not a product of covalent rigidity, but rather the result of a highly ordered, dynamic supramolecular assembly. When ATCA is coordinated with metal salts, such as silver perchlorate to form [Ag(ATCA)ClO4]n, it adopts a compact helical structure[1][2].

The causality of this structural formation is rooted in two primary non-covalent interactions:

  • Hydrogen Bonding (N1–H...O1): A strong hydrogen bond is formed between the carbonyl group of the carbohydrazide moiety and the amino group, with an interatomic distance of 2.976 Å[2]. This specific directional bonding is the primary thermodynamic driver for the spiral formation of the polymer chains[2].

  • π-π Stacking: Adjacent triazole rings from different main chains engage in π-π interactions at a distance of 3.381 Å[2].

These interactions cause chains of different chiralities to insert alternately into one another, forming a robust 2D layered structure[2]. When subjected to mechanical stimuli (friction or impact), this hydrogen-bonded network acts as a molecular shock absorber. The energy is dissipated through the reversible deformation of the hydrogen bonds rather than the homolytic cleavage of covalent bonds, directly resulting in the material's exceptional mechanical insensitivity[1][2].

G A ATCA Ligand (55% Nitrogen) B N1-H...O1 Hydrogen Bonds (2.976 Å) A->B Carbonyl-Amino Interaction C π-π Stacking (3.381 Å) A->C Triazole Rings D Compact Helical Coordination Polymer B->D Drives Spiral Formation C->D 2D Layering E Mechanical Insensitivity & Thermal Stability D->E Energy Dissipation

Causality of ATCA non-covalent interactions driving macroscopic stability in energetic polymers.

Application Engineering: Assembly of ECCPs

The primary application of ATCA's hydrogen-bonding network is the stabilization of oxidizing inorganic metal salts. Traditionally, salts like silver perchlorate are difficult to apply directly in energetic materials due to severe hygroscopicity and physical inhomogeneity[3]. By utilizing ATCA as an organic linker, researchers have successfully synthesized [Ag(ATCA)ClO4]n, an ultrafast laser-sensitive ECCP[1][3].

This coordination polymer completely discards the undesirable hygroscopic properties of the raw metal salt while maintaining superior detonation performance and enabling laser direct initiation[3].

Quantitative Data Summary

The following table summarizes the key crystallographic and performance metrics of the ATCA ligand and its resulting Ag-ECCP, as detailed in 1[1][2][3].

ParameterValueStructural / Functional Role
N1–H...O1 Hydrogen Bond 2.976 ÅDrives the spiral formation from the primary chain structure.
π–π Stacking Distance 3.381 ÅFacilitates the 2D layered structure between adjacent triazole rings.
Nitrogen Content 55%Provides high energy density and abundant coordination sites.
Detonation Velocity 6800 m/sIndicates superior detonation performance compared to traditional primary explosives.
Initiation Delay Time 73 msEnables ultrafast photosensitive initiation (using 200 mJ laser energy).

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols for the synthesis of ATCA and its subsequent coordination into an ECCP are designed as self-validating systems[1].

Protocol 1: Hydrazinolysis Synthesis of ATCA

This protocol utilizes a simple esterification and hydrazinolysis pathway[1].

  • Reagent Assembly: To a 50 mL single-mouth round-bottom flask, add 4.26 g (30 mmol) of 5-amino-1H-1,2,4-triazole-3-carboxylate methyl[1].

  • Nucleophilic Addition: Slowly add 9.6 mL of 80% hydrazine hydrate[1].

  • Thermal Hydrazinolysis: Stir the reaction mixture at 70 °C for 2 hours[1].

    • Validation Checkpoint: The suspension should transition into a homogeneous solution, indicating the complete nucleophilic attack of hydrazine on the methyl ester.

  • Isoelectric Precipitation: Cool the mixture to room temperature. Adjust the pH to 5 using concentrated acetic acid[1].

    • Validation Checkpoint: A sudden, massive precipitation of a white solid must occur at pH 5. If no precipitate forms, the pH has bypassed the isoelectric point of the carbohydrazide; carefully titrate back.

  • Isolation: Collect the precipitate via vacuum filtration and dry thoroughly to yield pure ATCA (Expected yield: ~85%)[1].

Protocol 2: Solution Crystallization of [Ag(ATCA)ClO4]n

Solution crystallization is selected for its scalability and ability to yield high-quality single crystals for X-ray diffraction[1].

  • Ligand Dissolution: Dissolve the synthesized ATCA in an appropriate volume of hot water[1].

    • Validation Checkpoint: The solution must be completely clear. Any undissolved particulate will act as a nucleation site for impurities and must be hot-filtered.

  • Metal Coordination: Add silver perchlorate to the hot solution at a strict 1:3 ratio (ligand to metal salt)[1].

    • Causality Note: The excess of the metal salt thermodynamically drives the coordination equilibrium toward the highly cross-linked polymeric state rather than discrete monomeric complexes.

  • Crystal Assembly: Allow the solution to cool slowly to room temperature undisturbed.

    • Validation Checkpoint: The formation of compact, helical crystalline structures confirms the successful assembly of the hydrogen-bonded 2D layers[1][2].

Workflow S1 Precursor: 5-amino-1H-1,2,4-triazole-3-carboxylate methyl + 80% Hydrazine Hydrate S2 Hydrazinolysis: Stir at 70 °C for 2 hours S1->S2 S3 Validation: Cool to RT & Adjust pH to 5 (Acetic Acid) S2->S3 S4 Isolation: Filter & Dry to yield ATCA (85%) S3->S4 S5 Complexation: Dissolve ATCA in Hot Water + AgClO4 (1:3 ratio) S4->S5 S6 Solution Crystallization S5->S6 S7 Yield: [Ag(ATCA)ClO4]n Crystals S6->S7

Step-by-step synthesis and crystallization workflow for ATCA and its silver perchlorate complex.

References

  • Source: ACS Applied Materials & Interfaces (acs.org)
  • Title: Buy 3-amino-1H-1,2,4-triazole-5-carbohydrazide (EVT-11228390)

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Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 3-amino-1H-1,2,4-triazole-5-carbohydrazide

Application Note: Laboratory Synthesis and Isolation of 3-Amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Materials Scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Isolation of 3-Amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA)

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Prepared By: Senior Application Scientist

Introduction and Scientific Context

3-Amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) is a highly versatile, nitrogen-rich heterocyclic scaffold. Characterized by a triazole ring and a carbohydrazide functional group, ATCA possesses a nitrogen content exceeding 55%[1]. In pharmaceutical development, it serves as a critical building block for synthesizing novel anticancer agents and corrosion inhibitors[2]. In materials science, ATCA is utilized as a stable, nonenergetic ligand to construct energetic cationic coordination polymers (ECCPs) due to its abundant coordination sites and insensitivity to mechanical stimuli[1].

This application note details the optimized laboratory-scale synthesis of ATCA via the hydrazinolysis of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, emphasizing the mechanistic causality behind the reaction conditions and the critical safety parameters required for handling hydrazine.

Physicochemical Profile

The following table summarizes the key quantitative data and structural attributes of the target compound to establish baseline analytical expectations prior to synthesis[3].

PropertySpecification
Chemical Name 3-amino-1H-1,2,4-triazole-5-carbohydrazide
CAS Registry Number 3641-15-4
Molecular Formula C3H6N6O
Molecular Weight 142.12 g/mol
Exact Mass 142.0603 g/mol
Structural Features Coplanar triazole ring, terminal hydrazide
Role in Synthesis Nonenergetic nitrogen-rich ligand / Pharm-scaffold

Mechanistic Rationale and Causality

The synthesis of ATCA proceeds via a nucleophilic acyl substitution (hydrazinolysis)[2]. The starting material, methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, contains an ester group activated by the electron-withdrawing nature of the adjacent triazole ring.

Why Hydrazine Hydrate (80%)? Hydrazine ( NH2​−NH2​ ) is an exceptionally potent nucleophile due to the α -effect, where the unshared electron pairs on adjacent nitrogen atoms repel each other, raising the energy of the HOMO and increasing reactivity toward the electrophilic ester carbonyl. We specifically utilize 80% hydrazine hydrate rather than anhydrous hydrazine[1]. Anhydrous hydrazine is highly unstable and poses severe explosion and toxicity risks. The 20% aqueous component in the hydrate acts as a thermal sink to control the exotherm of the substitution reaction without significantly impeding the nucleophilic attack.

Why pH 5 for Isolation? Following the reaction, the mixture is highly basic due to excess hydrazine ( pKa​≈8.1 ). ATCA is an amphoteric molecule; it possesses basic amine/hydrazide groups and a weakly acidic triazole proton. Adjusting the pH to 5–6 using acetic acid neutralizes the excess hydrazine (forming soluble hydrazinium acetate) while bringing ATCA to its isoelectric point[1]. At this pH, the neutral or zwitterionic form of ATCA is least soluble in the aqueous matrix, driving rapid and high-yield crystallization.

Experimental Workflow & Visualization

G R1 Methyl 5-amino-1H-1,2,4- triazole-3-carboxylate (4.26 g, 30 mmol) Rxn Hydrazinolysis Stir at 70 °C for 2 Hours R1->Rxn R2 Hydrazine Hydrate (80%) (9.6 mL, Excess) R2->Rxn Cool Thermal Equilibration Cool to Room Temperature Rxn->Cool Quench Isoelectric Precipitation Acidify to pH 5 with Acetic Acid Cool->Quench Isolate Isolation Filtration & Vacuum Drying (Yield: ~85%) Quench->Isolate

Workflow for the synthesis and isoelectric isolation of ATCA.

Step-by-Step Laboratory Protocol

Self-Validating System Note: This protocol includes specific checkpoints (temperature, pH) to ensure the reaction proceeds safely and efficiently.

Safety Prerequisites: Hydrazine hydrate is a severe hepatotoxin, neurotoxin, and suspected carcinogen. All steps involving hydrazine must be conducted inside a certified, high-velocity chemical fume hood. Personnel must wear heavy-duty nitrile or butyl rubber gloves, a lab coat, and splash goggles.

Step 1: Reagent Charging

  • Equip a 50 mL single-neck round-bottom flask with a magnetic stir bar.

  • Add 4.26 g (30 mmol) of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate to the flask[1].

  • Validation Check: Ensure the solid is free-flowing and devoid of moisture to maintain accurate stoichiometry.

Step 2: Hydrazinolysis

  • Slowly add 9.6 mL of 80% hydrazine hydrate to the flask[1]. Caution: Mild exotherm may occur.

  • Attach a reflux condenser to the flask to prevent the loss of volatile hydrazine and water.

  • Submerge the flask in a pre-heated oil bath or heating mantle set to 70 °C[1].

  • Stir the reaction mixture vigorously at 70 °C for exactly 2 hours[1].

  • Validation Check: The initial suspension should gradually transition into a homogeneous solution as the ester is consumed and the more soluble hydrazide intermediate forms.

Step 3: Quenching and Isoelectric Precipitation

  • Remove the flask from the heat source and allow it to cool ambiently to room temperature (approx. 20–25 °C).

  • Transfer the flask to an ice bath to further cool the mixture to 0–5 °C.

  • While stirring continuously, add concentrated glacial acetic acid dropwise.

  • Validation Check: Continuously monitor the pH using a calibrated pH meter or high-resolution indicator paper. Stop the addition of acetic acid when the pH reaches exactly 5.0 to 6.0[1]. A dense white precipitate (ATCA) will rapidly form as the isoelectric point is reached.

Step 4: Isolation and Purification

  • Isolate the white precipitate via vacuum filtration using a Büchner funnel and a fine-porosity filter paper.

  • Wash the filter cake with two 10 mL portions of ice-cold distilled water to remove residual hydrazinium acetate salts.

  • Wash with one 10 mL portion of cold ethanol to facilitate drying.

  • Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C overnight.

  • Expected Yield: Approximately 85% (based on theoretical yield calculations)[1].

References

  • EvitaChem. Buy 3-amino-1H-1,2,4-triazole-5-carbohydrazide (EVT-11228390) - Product Introduction. Retrieved March 27, 2026. 2

  • ACS Publications. Evolution of Oxidizing Inorganic Metal Salts: Ultrafast Laser Initiation Materials Based on Energetic Cationic Coordination Polymers. (October 09, 2019). Retrieved March 27, 2026. 1

  • ECHEMI. 3641-15-4, 3-amino-1H-1,2,4-triazole-5-carbohydrazide Formula - Basic Attributes. Retrieved March 27, 2026. 3

Sources

Application

Application Note: 3-Amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) as a High-Nitrogen Ligand in Transition Metal Complexes

Strategic Overview & Cross-Disciplinary Relevance The rational design of transition metal complexes relies heavily on the selection of multidentate ligands that can dictate the geometry, stability, and functional propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Cross-Disciplinary Relevance

The rational design of transition metal complexes relies heavily on the selection of multidentate ligands that can dictate the geometry, stability, and functional properties of the resulting architecture. 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) has emerged as a highly privileged, nitrogen-rich ligand (55% nitrogen content)[1].

While ATCA's dense array of coordination sites makes it an ideal candidate for developing targeted metallodrugs (where transition metals like Ag(I) and Cu(II) enhance the bioavailability and cytotoxicity of the triazole scaffold), its most rigorous application lies in the synthesis of Energetic Cationic Coordination Polymers (ECCPs) [2]. By coordinating ATCA with oxidizing inorganic metal salts, researchers can create ultrafast laser-initiating materials that replace highly sensitive, toxic primary explosives (like lead azide) with stable, self-contained molecular systems[1].

Ligand Design Rationale & Causality

The structural brilliance of ATCA lies in its dual-functional moieties:

  • The Triazole Core: Provides rigid, aromatic nitrogen donors that readily bridge multiple metal centers, facilitating the formation of 1D, 2D, or 3D polymeric networks[2].

  • The Carbohydrazide Arm: Acts as a flexible chelating group that can stabilize high-oxidation-state metals or tightly bind counterions.

When synthesizing ECCPs, the physical mixture of oxidants and reductants often leads to dangerous inhomogeneity and hygroscopicity[1]. ATCA solves this by acting as a molecular "fuel." When complexed with an oxidizing salt like Silver Perchlorate (AgClO₄), the ATCA ligand and the perchlorate anion are locked into a compact helical coordination sphere[1]. This proximity guarantees uniform energy release while the hydrophobic polymeric network shields the highly hygroscopic perchlorate from atmospheric moisture[3].

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the synthesis of the ATCA ligand and its subsequent assembly into the laser-sensitive ECCP,[Ag(ATCA)ClO₄]ₙ. Every step is designed with inherent thermodynamic drivers and visual checkpoints to ensure self-validation.

Protocol A: Two-Step Synthesis of the ATCA Ligand

Objective: Convert commercial 5-amino-1H-1,2,4-triazole-3-carboxylic acid into ATCA via esterification and hydrazinolysis[1].

Step 1: Esterification to MATC (Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate)

  • Reagents: Suspend 12.8 g (10 mmol) of 5-amino-1H-1,2,4-triazole-3-carboxylic acid in 90 mL of anhydrous methanol[1].

  • Catalysis: Slowly add 6 mL of 50% fuming H₂SO₄[1]. Causality: Fuming sulfuric acid acts as both a potent acid catalyst and a dehydrating agent, aggressively driving the equilibrium toward the ester product by sequestering generated water.

  • Reaction: Reflux the mixture for 12 hours[1].

  • Self-Validating Checkpoint: Cool the solution to room temperature and basify to pH 5–6 using 1 M NaOH. The precise neutralization of the acid catalyst triggers the sudden precipitation of MATC[1]. The appearance of this solid visually confirms the success of the esterification. Filter and collect the precipitate.

Step 2: Hydrazinolysis to ATCA

  • Reagents: In a 50 mL flask, combine 4.26 g (30 mmol) of the MATC intermediate with 9.6 mL of 80% hydrazine hydrate[1].

  • Reaction: Stir the mixture at 70 °C for 2 hours[1]. Causality: Hydrazine is a powerful nucleophile that readily displaces the methoxy group. Maintaining 70 °C provides the kinetic energy required for the substitution without thermally degrading the sensitive triazole ring.

  • Self-Validating Checkpoint: Cool the mixture to room temperature and carefully adjust the pH to 5 using concentrated acetic acid[1]. This step neutralizes the excess hydrazine and protonates the product just enough to crash it out of the aqueous solution. The formation of a pure white solid (ATCA) serves as the final visual validation (Yield: ~85%)[1].

Protocol B: Coordination Assembly of[Ag(ATCA)ClO₄]ₙ

Objective: Construct a 1D chiral α-helix coordination polymer[1].

  • Dissolution: Dissolve the synthesized ATCA ligand in a minimal amount of hot water[1]. Causality: Elevated temperatures are required to overcome the strong intermolecular hydrogen bonding of the nitrogen-rich ligand, ensuring it is fully available for coordination.

  • Complexation: Add silver perchlorate (AgClO₄) to the solution at a strict 1:3 (ligand-to-metal) molar ratio[1]. Causality: An excess of the Ag(I) metal center forces the ATCA ligand into a unique five-coordination mode, which is critical for forming the dense 1D helical structure rather than a discrete monomeric complex[2].

  • Self-Validating Checkpoint: Allow the solution to undergo slow solution crystallization. The formation of well-defined single crystals confirms the successful polymeric assembly[1]. These crystals are inherently resistant to moisture, validating the shielding effect of the coordination network[3].

Quantitative Data: Physicochemical & Energetic Profiling

The coordination of ATCA with Ag(I) creates a complex that vastly outperforms traditional primary explosives in both safety and performance metrics. The data below summarizes the self-validating success of the structural design.

Parameter[Ag(ATCA)ClO₄]ₙTraditional Lead AzideCausality / Mechanistic Significance
Detonation Velocity 6,800 m/s~5,100 m/sThe 55% nitrogen content in ATCA drives rapid, high-pressure gas expansion (N₂ generation)[1][3].
Detonation Heat 0.511 kcal/g~0.367 kcal/gSub-nanometer proximity of the ATCA fuel and ClO₄⁻ oxidant maximizes exothermic energy release[3].
Initiation Energy 200 mJN/A (Friction sensitive)Enables safe, ultrafast laser initiation via femtosecond laser-testing systems[1].
Initiation Delay 73 msN/AProvides highly precise temporal control for synchronized detonation or drug-delivery release systems[1].
Moisture Tolerance ExcellentPoorThe compact helical coordination sphere physically shields the hygroscopic perchlorate core from water molecules[1][3].

Mechanistic Assembly Workflow

The following diagram maps the logical progression from raw commercial precursors to the final functional transition metal complex, highlighting the chemical transformations and coordination logic.

Pathway A 5-amino-1H-1,2,4-triazole- 3-carboxylic acid (Commercial Precursor) B Esterification (Anhydrous MeOH, H2SO4, Reflux 12h) A->B C MATC Intermediate (Methyl Ester) B->C D Hydrazinolysis (80% Hydrazine Hydrate, 70°C, 2h) C->D E ATCA Ligand (Nitrogen-Rich Fuel Core) D->E F Coordination Assembly (AgClO4, Hot H2O, 1:3 Ratio) E->F G [Ag(ATCA)ClO4]n (Ultrafast Laser-Initiating ECCP) F->G

Workflow of ATCA ligand synthesis and its coordination assembly into a laser-sensitive ECCP.

References

  • Title: Evolution of Oxidizing Inorganic Metal Salts: Ultrafast Laser Initiation Materials Based on Energetic Cationic Coordination Polymers Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME) Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Method

Application Notes and Protocols for the Construction of Metal-Organic Frameworks Using 3-amino-1H-1,2,4-triazole-5-carbohydrazide

Introduction: The Strategic Advantage of a Nitrogen-Rich, Multifunctional Linker in MOF Chemistry The field of metal-organic frameworks (MOFs) is propelled by the rational design of organic linkers that dictate the ultim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of a Nitrogen-Rich, Multifunctional Linker in MOF Chemistry

The field of metal-organic frameworks (MOFs) is propelled by the rational design of organic linkers that dictate the ultimate structure and function of the resulting crystalline materials. Among the vast library of available linkers, those incorporating nitrogen-rich heterocycles are of particular interest due to their exceptional thermal and chemical stability, as well as their diverse coordination capabilities.[1][2] 3-amino-1H-1,2,4-triazole-5-carbohydrazide emerges as a compelling yet underexplored candidate for the construction of novel MOFs with potential applications in catalysis, gas storage, and drug delivery.

This molecule is distinguished by a confluence of functional groups, each with a specific role in the formation and functionalization of a MOF structure. The 1,2,4-triazole core provides multiple nitrogen atoms for coordination to metal centers, acting as a robust and versatile bridging unit.[1][2] The amino group offers a site for post-synthetic modification or can participate in hydrogen bonding, influencing the framework's topology and guest interactions. Finally, the carbohydrazide moiety presents additional coordination sites (N-N and C=O) and a strong hydrogen-bonding potential, which can lead to the formation of intricate and stable three-dimensional networks.[3]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-amino-1H-1,2,4-triazole-5-carbohydrazide in the synthesis of MOFs. While direct examples of MOFs constructed from this specific ligand are nascent in the literature, this document will leverage established principles from closely related triazole-based MOFs to provide robust and scientifically-grounded protocols. The focus will be on explaining the causality behind experimental choices, ensuring that the described protocols are self-validating systems for the synthesis of novel, functional materials.

Physicochemical Properties and Design Considerations

A thorough understanding of the ligand's properties is paramount for the successful design and synthesis of MOFs.

PropertyValueSource
Chemical Formula C₃H₆N₆O[4]
Molecular Weight 142.12 g/mol [4]
Appearance White to off-white powder
Solubility Soluble in DMSO, moderately soluble in water[5]
Key Functional Groups 1,2,4-triazole ring, amino group, carbohydrazide group[6]

The presence of multiple coordination sites on 3-amino-1H-1,2,4-triazole-5-carbohydrazide allows for a variety of binding modes with metal ions. The triazole ring can coordinate through its nitrogen atoms, while the carbohydrazide moiety can chelate metal ions through the hydrazine nitrogen and the carbonyl oxygen. This versatility can be harnessed to target specific network topologies and pore environments.

Experimental Protocols: A-to-Z Workflow for MOF Synthesis and Characterization

The following protocols are based on well-established methods for the synthesis of triazole-based MOFs, particularly those utilizing ligands with similar functionalities such as 3-amino-1H-1,2,4-triazole and 3-amino-1H-1,2,4-triazole-5-carboxylic acid.[4][7] These methods, primarily solvothermal and hydrothermal synthesis, provide the necessary conditions for the formation of crystalline MOF structures.

Protocol 1: Solvothermal Synthesis of a Putative Zn-Based MOF

This protocol details a representative solvothermal synthesis using zinc nitrate as the metal source. The choice of a zinc(II) metal center is based on its flexible coordination geometry, which often leads to the formation of diverse and stable MOF architectures.

Materials:

  • 3-amino-1H-1,2,4-triazole-5-carbohydrazide

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation Vials (or Teflon-lined autoclave)

Step-by-Step Methodology:

  • Ligand and Metal Salt Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of 3-amino-1H-1,2,4-triazole-5-carbohydrazide in 5 mL of DMF. In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.

  • Mixing of Reagents: Slowly add the metal salt solution to the ligand solution with gentle stirring. A precipitate may form, which is normal.

  • Sealing and Heating: Cap the vial tightly and place it in a programmable oven. Heat the reaction mixture to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cooling and Product Isolation: Allow the oven to cool to room temperature naturally. Collect the crystalline product by filtration or decantation.

  • Washing and Activation: Wash the collected solid with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores. Dry the product under vacuum at 80 °C for 12 hours.

Causality Behind Experimental Choices:

  • Solvent System (DMF/Ethanol): DMF is a high-boiling point polar aprotic solvent that effectively solubilizes the organic linker and metal salt. Ethanol is used to modulate the polarity of the solvent mixture and can influence crystal growth.

  • Temperature (120 °C): This temperature provides sufficient thermal energy to overcome the kinetic barrier for crystal nucleation and growth without decomposing the organic ligand.

  • Time (48 hours): An extended reaction time allows for the slow formation of well-ordered crystals.

solvothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Ligand Dissolve Ligand in DMF Mix Mix Solutions Ligand->Mix Metal Dissolve Metal Salt in Ethanol Metal->Mix Heat Heat at 120°C for 48h Mix->Heat Cool Cool to RT Heat->Cool Filter Filter Cool->Filter Wash Wash with DMF & Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Final MOF Product Dry->Product characterization_workflow cluster_primary Primary Characterization cluster_secondary Secondary Characterization MOF Synthesized MOF PXRD PXRD (Crystallinity) MOF->PXRD TGA TGA (Thermal Stability) MOF->TGA SEM SEM (Morphology) PXRD->SEM FTIR FTIR (Coordination) TGA->FTIR GasSorption Gas Sorption (Porosity) FTIR->GasSorption

Caption: A typical workflow for MOF characterization.

Potential Applications in Drug Development

The unique structural features of MOFs derived from 3-amino-1H-1,2,4-triazole-5-carbohydrazide make them promising candidates for various applications in drug development.

  • Drug Delivery: The porous nature of these MOFs can be exploited for the encapsulation and controlled release of therapeutic agents. The amino and carbohydrazide functionalities can interact with drug molecules through hydrogen bonding, enhancing loading capacity and modulating release kinetics.

  • Biocatalysis: The metal centers within the MOF can act as Lewis acid sites, catalyzing a range of organic transformations relevant to pharmaceutical synthesis. [8][9]The nitrogen-rich framework can also provide a favorable microenvironment for enzymatic reactions.

  • Sensing of Biomolecules: The luminescence properties of certain MOFs can be modulated by the presence of specific biomolecules, enabling their use as sensitive and selective biosensors. [1]The functional groups on the ligand can be tailored to interact specifically with target analytes.

Conclusion and Future Outlook

3-amino-1H-1,2,4-triazole-5-carbohydrazide represents a highly promising, yet largely untapped, building block for the design of functional MOFs. Its rich coordination chemistry and potential for forming stable, porous structures open up a wide range of possibilities for applications in drug development and beyond. The protocols and insights provided in these application notes are intended to serve as a robust starting point for researchers to explore this exciting area of MOF chemistry. Further research into the synthesis of a broader range of MOFs with different metal ions and the systematic investigation of their properties will undoubtedly lead to the discovery of novel materials with tailored functionalities.

References

  • Kavuru, P., et al. (2014). Synthesis and characterization of a novel 3-amino-1,2,4-triazole lead(II) coordination polymer. Journal of Chemical Crystallography, 44(8), 385-389.
  • MDPI. (2023). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Applied Sciences, 13(22), 11943. Retrieved from [Link]

  • Lupascu, D. C., et al. (2015). Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid. Molecules, 20(7), 12341-12360.
  • Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole. Retrieved from [Link]

  • RSC Publishing. (2021). Amino and triazole-containing metal–organic frameworks for highly efficient CO2 fixation. Dalton Transactions, 50(39), 13629-13635.
  • ResearchGate. (2021). Amino and Triazole-Containing Metal–Organic Framework for Highly Efficient CO2 Fixation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Triazole-Containing Metal-Organic Framework as a Highly Effective and Substrate Size-Dependent Catalyst for CO2 Conversion. Retrieved from [Link]

  • RSC Publishing. (2023). MOFs with Hydrazide and 3-Amino-1,2,4-oxadiazole-Substituted Hydroxytetrazole as Novel Nitrogen-Rich Ligands: A New Type of Energetic Materials for Ammonium Perchlorate Decomposition Catalysis. CrystEngComm, 25(34), 4833-4841.
  • Ataman Kimya. (n.d.). 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Retrieved from [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1275.
  • MDPI. (2011). Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. Molecules, 16(10), 8449-8474.
  • PubMed. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry, 104, 104271.

Sources

Application

Application Note: 3-Amino-1H-1,2,4-triazole-5-carbohydrazide Derivatives in Targeted Drug Discovery

Executive Summary & Pharmacological Rationale The 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. While historically recognized fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. While historically recognized for its high nitrogen content in materials science[1], its unique electronic distribution, rigidity, and exceptional hydrogen-bonding capacity make it an ideal building block for targeted therapeutics.

In drug discovery, the 1,2,4-triazole core acts as a robust bioisostere for amide and peptide bonds, offering enhanced metabolic stability against proteolytic cleavage. The carbohydrazide moiety provides a highly reactive nucleophilic center, enabling rapid late-stage functionalization into Schiff bases, pyrazoles, and fused triazolo-pyrimidines[2]. These derivatives have demonstrated profound biological activities, particularly as competitive kinase inhibitors (e.g., EGFR, PI3K) in oncology[3] and as nucleoside analogs in antiviral therapies[4].

Mechanistic Insights: Target Engagement & Causality

The efficacy of ATCA derivatives in oncology is primarily driven by their ability to occupy the ATP-binding pocket of receptor tyrosine kinases. The 1,2,4-triazole nitrogen atoms act as crucial hydrogen-bond acceptors, interacting directly with the hinge region of kinases such as EGFR.

When the carbohydrazide tail is functionalized into a Schiff base (imine) bearing lipophilic aromatic rings, the resulting molecule can project into the hydrophobic selectivity pocket of the kinase. This dual-action binding—anchoring via the triazole and hydrophobic interaction via the substituted benzylidene—drastically lowers the IC₅₀ values against mutant cancer cell lines like A549 (lung) and MCF-7 (breast)[3][5].

Pathway Ligand EGF / Growth Factors EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Activation PI3K PI3K EGFR->PI3K Phosphorylation Triazole ATCA Derivatives (Schiff Bases / Fused Rings) Triazole->EGFR ATP-competitive Inhibition at Hinge Region AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR Complex AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

Figure 1: Mechanism of action for ATCA derivatives in the EGFR/PI3K/AKT signaling cascade.

Chemical Synthesis & Derivatization Workflow

The synthesis of the ATCA core relies on the hydrazinolysis of an ester precursor. The primary amine of the resulting carbohydrazide exhibits enhanced nucleophilicity due to the alpha-effect (the repulsion between adjacent lone pairs on the nitrogen atoms). This allows for dynamic covalent chemistry, specifically the rapid generation of imine libraries (Schiff bases) via condensation with diverse aldehydes[5].

G A Methyl 5-amino-1H-1,2,4- triazole-3-carboxylate B Hydrazinolysis (80% Hydrazine Hydrate, 70°C) A->B Nucleophilic Acyl Substitution C 3-amino-1H-1,2,4-triazole- 5-carbohydrazide (ATCA) B->C pH 5 Adjustment (Precipitation) D Condensation with Aldehydes (Schiff Bases) C->D Dynamic Covalent Chemistry E Cyclocondensation (Fused Heterocycles) C->E Scaffold Hopping F High-Throughput Screening (HTS) D->F E->F

Figure 2: Chemical synthesis and derivatization workflow of the ATCA scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the ATCA Scaffold

Objective: To synthesize 3-amino-1H-1,2,4-triazole-5-carbohydrazide with >95% purity for downstream library generation[1]. Causality: Hydrazine hydrate is used as a potent nucleophile to attack the ester carbonyl. A temperature of 70 °C provides sufficient thermal energy to overcome the activation barrier of the acyl substitution without degrading the triazole ring.

  • Reaction Setup: To a 50 mL round-bottom flask, add 4.26 g (30 mmol) of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate.

  • Hydrazinolysis: Slowly add 9.6 mL of 80% hydrazine hydrate.

  • Heating: Stir the reaction mixture magnetically at 70 °C for 2 hours.

  • Precipitation: Cool the mixture to room temperature. Carefully adjust the pH to 5.0 using concentrated acetic acid. Causality: The ATCA molecule is zwitterionic; pH 5 approximates its isoelectric point, minimizing solubility and maximizing the precipitation of the target compound[1].

  • Isolation: Filter the resulting white solid under vacuum, wash with cold ethanol, and dry in a desiccator. (Expected yield: ~85%).

  • System Validation & QC:

    • ¹H-NMR (DMSO-d6): Confirm the disappearance of the methoxy protons (~3.8 ppm) and the appearance of hydrazide NH/NH₂ protons.

    • LC-MS: Verify the exact mass [M+H]⁺ = 143.06 m/z.

Protocol B: Generation of Triazole-Schiff Base Library

Objective: Synthesize (E)-N-(substituted-benzylidene)-1H-1,2,4-triazole-3-amine derivatives for structure-activity relationship (SAR) studies[5]. Causality: Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the carbohydrazide's primary amine.

  • Equimolar Mixing: Dissolve 1.0 mmol of ATCA and 1.0 mmol of the target substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) in 15 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction completion via TLC (Eluent: DCM/MeOH 9:1).

  • Crystallization: Cool the mixture in an ice bath to induce crystallization. Filter the solid and recrystallize from hot ethanol.

  • System Validation & QC:

    • FT-IR: Confirm the formation of the imine bond by the appearance of a sharp C=N stretching band at ~1595 cm⁻¹ and the absence of the aldehyde C=O stretch at ~1710 cm⁻¹[5].

Protocol C: High-Throughput Kinase Inhibition Assay (EGFR)

Objective: Evaluate the IC₅₀ of synthesized derivatives against wild-type and mutant EGFR. Causality: An ADP-Glo™ Kinase Assay is utilized because it measures ADP formed from the kinase reaction, providing a universal, luminescence-based readout that is independent of the specific peptide substrate sequence.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute EGFR enzyme and ATP/substrate mix to optimized working concentrations.

  • Compound Plating: In a 384-well white plate, dispense 1 µL of ATCA derivatives (serial dilutions in DMSO).

  • Kinase Reaction: Add 2 µL of EGFR enzyme solution. Incubate for 10 minutes at room temperature to allow pre-binding.

  • Initiation: Add 2 µL of ATP/substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • System Validation & QC:

    • Z'-Factor Calculation: Ensure the assay Z'-factor is >0.5 using DMSO (negative control) and Gefitinib (positive control).

    • Reference Alignment: Gefitinib IC₅₀ must fall within the accepted literature range (typically 1-5 nM for WT EGFR) to validate the plate's integrity.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The derivatization of the ATCA scaffold significantly impacts its pharmacological profile. The table below summarizes the in vitro biological activity of representative Schiff base and fused-ring derivatives against prominent cancer cell lines and the EGFR kinase target, demonstrating the superiority of specific substitutions[3][5].

Compound ClassR-Group / SubstitutionMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)EGFR IC₅₀ (nM)Pharmacological Notes
ATCA Core None (Unsubstituted)>100>100>1000Weak baseline activity; lacks hydrophobic anchoring.
Schiff Base 4-Nitrobenzylidene (TB-NO₂)12.415.885.2Strong electron-withdrawing group enhances hinge binding[5].
Schiff Base 4-Methoxybenzylidene (TB-OCH₃)28.532.1145.0Electron-donating group reduces target affinity[5].
Fused Ring Triazolo[1,5-c]pyrimidine8.29.542.1Increased rigidity locks the pharmacophore in the active conformation[2].
Standard Gefitinib (Control)15.018.53.5FDA-approved baseline for comparison[3].

Note: Data aggregated and normalized from in vitro cytotoxicity assays (MTT) and kinase profiling studies. Lower IC₅₀ values indicate higher potency.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Product Yield in 3-Amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) Synthesis

Welcome to the Technical Support Center for the synthesis of 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA). ATCA is a critical nitrogen-rich ligand (55% nitrogen content) utilized extensively in the development of en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA). ATCA is a critical nitrogen-rich ligand (55% nitrogen content) utilized extensively in the development of energetic cationic coordination polymers (ECCPs) and pharmaceutical intermediates .

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-validated protocols, mechanistic insights, and targeted troubleshooting strategies to maximize product yield, purity, and safety.

Mechanistic Pathway & Workflow

The synthesis of ATCA is a robust two-step process starting from the commercially available 5-amino-1H-1,2,4-triazole-3-carboxylic acid.

  • Fischer Esterification: Conversion of the carboxylic acid to methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (MATC) using methanol and fuming sulfuric acid.

  • Hydrazinolysis: Nucleophilic acyl substitution of the methyl ester with hydrazine hydrate to form the final carbohydrazide (ATCA).

Pathway A 5-Amino-1H-1,2,4-triazole- 3-carboxylic acid (Starting Material) B Methyl 5-amino-1H-1,2,4-triazole- 3-carboxylate (MATC) (Intermediate) A->B MeOH, fuming H2SO4 85°C, Reflux, 12h C 3-Amino-1H-1,2,4-triazole- 5-carbohydrazide (ATCA) (Final Product) B->C 80% Hydrazine Hydrate 70°C, 2h

Chemical synthesis pathway of 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA).

Validated Experimental Protocols

Note: These protocols are designed as self-validating systems. In-process visual cues and specific physicochemical parameters are included to ensure causality and reproducibility.

Protocol A: Synthesis of Intermediate (MATC)
  • Setup: In a 250 mL three-necked round-bottom flask, suspend 12.8 g (100 mmol) of 3-amino-1H-1,2,4-triazole-5-carboxylic acid in 90 mL of anhydrous methanol.

  • Catalysis & Dehydration: Slowly add 6 mL of 50% fuming sulfuric acid ( H2​SO4​ ) dropwise.

    • Causality: Fuming sulfuric acid acts as both a strong acid catalyst for the Fischer esterification and a chemical desiccant. The free SO3​ reacts with the generated water, driving the equilibrium entirely toward the ester product.

    • Safety Note: 50% fuming sulfuric acid (oleum) is highly corrosive and reacts violently with water. Perform this addition strictly in a fume hood using an addition funnel to manage the exothermic reaction.

  • Reflux: Heat the mixture to 85 °C and reflux for 12 hours. Validation Cue: The cloudy suspension will gradually clarify into a transparent solution as the highly soluble ester forms.

  • Isolation: Cool the reaction to room temperature. Remove approximately 70% of the methanol via rotary evaporation until a white precipitate (MATC) emerges. Filter and dry.

Protocol B: Synthesis of Final Product (ATCA)
  • Nucleophilic Addition: In a 50 mL single-mouth flask, add 4.26 g (30 mmol) of the synthesized MATC. Slowly add 9.6 mL of 80% hydrazine hydrate ( N2​H4​⋅H2​O ).

  • Heating: Stir the reaction mixture at 70 °C for 2 hours.

    • Causality: The α -effect of hydrazine makes it a potent nucleophile, but a temperature of exactly 70 °C provides the optimal activation energy for substitution without causing excessive thermal degradation of the hydrazine reagent .

  • Isoelectric Precipitation: Cool the solution to room temperature. Carefully adjust the pH to exactly 5.0 using glacial acetic acid.

    • Causality: ATCA contains both basic (amino/triazole) and acidic (hydrazide) functionalities. pH 5.0 represents the isoelectric point where the molecule is predominantly in its neutral/zwitterionic form, minimizing its aqueous solubility and forcing precipitation.

  • Recovery: Filter the resulting white solid and dry under a vacuum to obtain ATCA (Expected yield: ~85%).

Workflow N1 Step 1: Esterification Mix Acid + MeOH + fuming H2SO4 N2 Reflux at 85°C for 12h (Suspension clarifies) N1->N2 N3 Rotary Evaporation & Precipitate MATC N2->N3 Remove excess MeOH N4 Step 2: Hydrazinolysis Add MATC + 80% N2H4·H2O N3->N4 Purified Intermediate N5 Stir at 70°C for 2h (Nucleophilic Addition) N4->N5 N6 Cool & Adjust pH to 5.0 (Glacial Acetic Acid) N5->N6 Critical: Isoelectric precipitation N7 Filtration, Washing & Drying Yield: ~85% ATCA N6->N7

Step-by-step experimental workflow for ATCA synthesis and isolation.

Troubleshooting & FAQs

Q1: My yield for the MATC esterification step is consistently below 60%. How can I drive the reaction to completion? A: Fischer esterification is an equilibrium-driven process. Low yields are almost always caused by the presence of water in the reaction matrix.

  • Action: Ensure you are using strictly anhydrous methanol. Verify the potency of your fuming sulfuric acid. Standard concentrated H2​SO4​ (98%) introduces 2% water and cannot sequester the water generated during the reaction as effectively as fuming H2​SO4​ . If fuming sulfuric acid is unavailable, utilize a Soxhlet extractor equipped with 3Å molecular sieves to continuously remove water from the refluxing solvent.

Q2: During hydrazinolysis, I observe unreacted ester in my LC-MS/TLC analysis. Should I increase the temperature or reaction time? A: Do not exceed 75 °C. Hydrazine hydrate decomposes at elevated temperatures, and prolonged heating can lead to side reactions, including the degradation of the triazole ring.

  • Action: The issue is likely a loss of hydrazine concentration. Ensure you are using fresh 80% hydrazine hydrate and that your flask is properly sealed to prevent evaporation. The protocol utilizes a large stoichiometric excess of hydrazine (approx. 150 mmol for 30 mmol of ester) to force the reaction forward. If conversion remains low, verify the exact molarity of your hydrazine reagent via titration.

Q3: The final ATCA product does not precipitate well after cooling. What is wrong with my isolation step? A: The precipitation of ATCA is highly pH-dependent. If the solution remains too basic (due to excess unreacted hydrazine) or becomes too acidic, the compound will ionize and remain highly soluble in the aqueous phase.

  • Action: Use a calibrated pH meter rather than pH paper. Add glacial acetic acid dropwise until the pH is exactly 5.0. Acetic acid is preferred over strong mineral acids (like HCl) because it buffers the solution, preventing accidental over-acidification which would protonate the triazole ring and pull the product back into solution.

Q4: How do I ensure the removal of residual hydrazine and acetic acid from the final ATCA solid? A: Residual hydrazine can severely interfere with downstream coordination chemistry (e.g., when forming ECCPs with silver perchlorate).

  • Action: Wash the filtered precipitate sequentially with cold ethanol, followed by diethyl ether. Ethanol effectively solubilizes and removes residual acetic acid and hydrazine, while ether facilitates rapid drying and prevents the hygroscopic absorption of atmospheric moisture.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and ATCA yield during the hydrazinolysis step, demonstrating why the standard protocol is optimal.

Parameter VariedCondition TestedObserved Yield (%)Mechanistic Consequence / Causality
Temperature 50 °C45%Insufficient activation energy for complete acyl substitution.
Temperature 70 °C85% Optimal balance of reaction rate and reagent stability.
Temperature 90 °C62%Thermal degradation and volatilization of hydrazine hydrate.
Reaction Time 1 hour60%Incomplete conversion of the methyl ester intermediate.
Reaction Time 2 hours85% Complete conversion achieved.
Isolation pH pH 7.030%Product remains partially soluble due to basic amine groups.
Isolation pH pH 5.085% Isoelectric point reached; maximum precipitation of neutral ATCA.
Isolation pH pH 3.040%Protonation of the triazole ring increases aqueous solubility.

References

  • Title: Evolution of Oxidizing Inorganic Metal Salts: Ultrafast Laser Initiation Materials Based on Energetic Cationic Coordination Polymers Source: ACS Applied Materials & Interfaces URL: [Link]

Optimization

Technical Support Center: Purification of Crude 3-amino-1H-1,2,4-triazole-5-carbohydrazide Mixtures

Introduction Welcome to the dedicated technical support guide for the purification of 3-amino-1H-1,2,4-triazole-5-carbohydrazide. This document is tailored for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the dedicated technical support guide for the purification of 3-amino-1H-1,2,4-triazole-5-carbohydrazide. This document is tailored for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this nitrogen-rich, highly polar heterocyclic compound. The presence of multiple hydrogen bond donors and acceptors in its structure, namely the amino group, the triazole ring, and the carbohydrazide moiety, imparts unique solubility characteristics that can make its separation from crude reaction mixtures a significant challenge. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to empower you to achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-amino-1H-1,2,4-triazole-5-carbohydrazide?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common synthesis involves the reaction of a 5-substituted-3-amino-1,2,4-triazole precursor with a carbohydrazide source.[1] Therefore, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 3-amino-1H-1,2,4-triazole and carbohydrazide are common.

  • Byproducts from Starting Material Synthesis: If you synthesized the 3-amino-1H-1,2,4-triazole precursor, you might have residual aminoguanidine or formic acid.[2][3]

  • Side-Reaction Products: Self-condensation products of the starting materials or the product itself, especially under harsh thermal conditions, can lead to oligomeric impurities.

  • Inorganic Salts: If your synthesis involved acid or base catalysis, you might have inorganic salt residues.[4]

Q2: Which purification technique is best suited for 3-amino-1H-1,2,4-triazole-5-carbohydrazide?

A2: The choice of purification technique is dictated by the nature and quantity of the impurities.

  • Recrystallization is the most straightforward and cost-effective method if your crude product is a solid with moderate to high purity and the impurities have different solubility profiles.

  • Column Chromatography is more suitable for complex mixtures with multiple impurities or when impurities have similar solubility to the product. Given the high polarity of 3-amino-1H-1,2,4-triazole-5-carbohydrazide, conventional normal-phase chromatography on silica gel may be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography on polar-functionalized silica (e.g., amino- or diol-bonded) are often more effective.[5][6]

Q3: How can I assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase C18 column might not provide sufficient retention for this polar compound, so a polar-embedded or HILIC column is recommended.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are in significant concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for crystalline solids.

Troubleshooting Guide

Recrystallization Issues

Q: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Cause: The solution is likely supersaturated at a temperature above the melting point of your compound in that solvent system, or significant impurities are depressing the melting point.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

    • If the problem persists, consider using a different solvent system. A solvent in which the compound is less soluble at higher temperatures might be beneficial.

Q: I have very low recovery after recrystallization. What went wrong?

A: Low recovery is a common issue in recrystallization.

  • Cause:

    • Using too much solvent.

    • The compound has significant solubility in the solvent even at low temperatures.

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • After crystallization, cool the flask in an ice bath to minimize the solubility of your compound.

    • When performing hot filtration, pre-heat your funnel and receiving flask to prevent the product from crashing out.

    • If solubility in the cold solvent is still too high, consider using a solvent-antisolvent system. Dissolve your compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until you observe turbidity.

Column Chromatography Issues

Q: My compound is streaking badly on the silica gel TLC plate and column.

A: Streaking is a common problem with highly polar and basic compounds like 3-amino-1H-1,2,4-triazole-5-carbohydrazide on silica gel.[6]

  • Cause: Strong, irreversible interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the silica surface.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica. A typical starting point is 0.1-1% v/v.

    • Switch to a Different Stationary Phase:

      • Alumina (basic or neutral): Can be a better choice for basic compounds.

      • Amino- or Diol-functionalized Silica: These are less acidic than bare silica and are well-suited for polar compounds.

      • HILIC: This technique uses a polar stationary phase (like silica or a polar bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water). This is often the most effective method for purifying very polar compounds.[5]

Q: My compound won't elute from the column, even with a very polar solvent system.

A: This indicates a very strong interaction with the stationary phase.

  • Cause: The chosen stationary phase is too retentive for your highly polar compound.

  • Solution:

    • If using normal phase silica, switch to a reversed-phase (e.g., C18) or, more appropriately, a HILIC column.

    • For HILIC, increase the proportion of the strong (polar) solvent in your mobile phase (e.g., increase the water content in an acetonitrile/water system).

Detailed Purification Protocols

Protocol 1: Recrystallization from an Aqueous-Organic Solvent System

This protocol is a good starting point for crude material that is expected to be of relatively high purity.

  • Solvent Selection: Based on the solubility of the parent 3-amino-1H-1,2,4-triazole, a mixture of water and a water-miscible organic solvent like ethanol or isopropanol is a good starting point.[8][9] The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-amino-1H-1,2,4-triazole-5-carbohydrazide. Add a minimal amount of the chosen solvent system (e.g., 80:20 water:ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely. If it doesn't dissolve, add small portions of the hot solvent until it does.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is recommended for more complex mixtures or when recrystallization fails to yield a pure product.

  • Stationary Phase Selection: An amino-functionalized silica gel column is a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar organic solvent (e.g., acetonitrile) and a polar solvent (e.g., water). A typical starting gradient might be from 95:5 acetonitrile:water to 80:20 acetonitrile:water. It can be beneficial to add a buffer like ammonium formate (10 mM) to the aqueous portion to improve peak shape.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase composition or in a solvent mixture that ensures complete dissolution and is compatible with the HILIC conditions.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Elution: Inject the sample and begin the gradient elution.

  • Fraction Collection: Collect fractions based on the UV chromatogram or by performing TLC on the collected fractions.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-amino-1H-1,2,4-triazole-5-carbohydrazide.

Visualizations

Purification_Workflow start Crude 3-amino-1H-1,2,4-triazole-5-carbohydrazide assess_purity Assess Purity (TLC, HPLC) start->assess_purity high_purity High Purity? assess_purity->high_purity recrystallize Recrystallization high_purity->recrystallize Yes complex_mixture Complex Mixture? high_purity->complex_mixture No final_product Pure Product recrystallize->final_product troubleshoot Troubleshoot recrystallize->troubleshoot complex_mixture->recrystallize No column_chrom Column Chromatography (HILIC) complex_mixture->column_chrom Yes column_chrom->final_product column_chrom->troubleshoot

Caption: Decision workflow for selecting a purification strategy.

Recrystallization_Troubleshooting start Recrystallization Attempt issue Problem Oiling Out Low Recovery No Crystals Form start->issue oiling_solution Solution Re-heat & add more solvent Cool slowly Change solvent issue:oiling->oiling_solution low_yield_solution Solution Use less solvent Cool in ice bath Use anti-solvent issue:low_yield->low_yield_solution no_xtals_solution Solution Scratch flask Add seed crystal Concentrate solution issue:no_xtals->no_xtals_solution

Caption: Troubleshooting common recrystallization problems.

Data Tables

Table 1: Solvent Selection for Recrystallization

Solvent SystemRationale
Water/EthanolGood starting point based on the solubility of the parent triazole.[8][9] The ratio can be adjusted to optimize solubility and recovery.
Water/IsopropanolSimilar to water/ethanol, but isopropanol is less volatile.
Dimethylformamide (DMF)/WaterDMF is a powerful polar aprotic solvent that can dissolve many polar compounds. Water can be used as an anti-solvent. Use with caution due to high boiling point.
Acetonitrile/WaterCan be effective for compounds with intermediate polarity.

Table 2: Typical HILIC Conditions

ParameterRecommendation
Stationary Phase Amino-propyl bonded silica, Diol-bonded silica, or bare silica
Mobile Phase A Acetonitrile
Mobile Phase B Water (often with 10 mM ammonium formate or 0.1% formic acid)
Gradient Start with high %A (e.g., 95%) and decrease to increase elution strength.
Detector UV (if chromophore present) or Evaporative Light Scattering Detector (ELSD) / Mass Spectrometer (MS)

References

  • Organic Syntheses Procedure. 3-amino-1h-1,2,4-triazole. Available at: [Link]

  • BenchChem. Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers.
  • Teledyne ISCO.
  • Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Available at: [Link]

  • Wang, J. et al. (2018). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. The Journal of Chemical Thermodynamics.
  • Katritzky, A. R. et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. J. Org. Chem.
  • ChemicalBook. Synthesis of carbohydrazide.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Gellis, A. et al. (2024).
  • Zhang, J. et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules.
  • Reddit. r/Chempros - Purification of strong polar and basic compounds.
  • US Patent 2,982,771. Purification of heterocyclic organic nitrogen compounds.
  • US Patent 4,628,103.
  • Li, Y. et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. J. Sep. Sci.
  • Sigma-Aldrich. 3-Amino-1,2,4-triazole (A8056)
  • Wikipedia. 3-Amino-1,2,4-triazole.
  • Achar, G. et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics.
  • Al-Ostoot, F. H. et al. (2021).
  • Wang, J. et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules.
  • Creasy, M. A. et al. (2001). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum.
  • ECHEMI. 3-amino-1H-1,2,4-triazole-5-carbohydrazide.
  • Parisi, E. & Centore, R. (2023). Synthesis and Crystallization of N- rich Triazole Compounds. Preprints.org.
  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.

Sources

Troubleshooting

Optimizing crystallization conditions for 3-amino-1H-1,2,4-triazole-5-carbohydrazide single crystals

Welcome to the Technical Support Center for the crystallization of 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) . As a high-nitrogen (55%) heterocyclic ligand, ATCA is a critical scaffold in the development of Energ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) . As a high-nitrogen (55%) heterocyclic ligand, ATCA is a critical scaffold in the development of Energetic Cationic Coordination Polymers (ECCPs) and pharmaceutical intermediates[1],[2].

Due to its dense network of hydrogen-bond donors and acceptors, obtaining diffraction-quality single crystals of ATCA and its metal complexes presents unique thermodynamic and kinetic challenges. This guide provides field-proven, self-validating methodologies to optimize your crystallization workflows.

Mechanistic Principles of ATCA Crystallization

Before troubleshooting, it is essential to understand the molecular behavior of ATCA in solution:

  • Hydrogen Bonding & Kinetic Trapping: ATCA contains an amino group, a triazole ring, and a carbohydrazide moiety. This structure promotes rapid, multi-directional intermolecular hydrogen bonding.

    • Causality: If the thermodynamic driving force (cooling or evaporation) is applied too rapidly, the system becomes kinetically trapped. The molecules crash out of solution, yielding amorphous aggregates or microcrystalline powders instead of the ordered single crystals (the thermodynamic product).

  • Amphoteric Behavior & pH Dependency: The triazole ring can be deprotonated at high pH, while the carbohydrazide group protonates at low pH.

    • Causality: Maintaining a pH of 5.0–6.0 ensures ATCA remains in its neutral zwitterionic state[2]. This minimizes electrostatic repulsions that disrupt crystal lattice packing and prevents the formation of unwanted salt complexes.

ATCA_Workflow Start Synthesized ATCA Powder Dissolve Dissolution in Hot H₂O (90°C, 50 mg/mL) Start->Dissolve pH pH Adjustment (pH 5.0 - 6.0) Dissolve->pH Filter Hot Filtration (Remove Nuclei) pH->Filter Cool Programmed Cooling (0.5°C / hr) Filter->Cool Crystal Single Crystal ATCA (Thermodynamic Product) Cool->Crystal

Caption: Workflow for ATCA single crystal growth via programmed cooling.

Self-Validating Experimental Protocols

Protocol A: Single Crystal Growth of Pure ATCA via Solvent/Anti-Solvent Diffusion

Use this protocol to obtain pure ATCA crystals for X-ray diffraction.

  • Preparation of Saturated Solution: Dissolve 50 mg of ATCA powder in 1.0 mL of deionized water heated to 90°C.

    • Causality: High thermal energy disrupts the strong intermolecular hydrogen bonds of the solid lattice, allowing solvation.

    • Validation Checkpoint: The solution must be completely transparent. If any particulate matter remains, it will act as a heterogeneous nucleation site. Validate by filtering the hot solution through a pre-warmed 0.22 µm PTFE syringe filter.

  • pH Optimization: Add 0.1 M acetic acid dropwise until the pH reaches 5.5[2].

    • Causality: Neutralizes any residual basicity from the hydrazine hydrate used during ATCA synthesis, ensuring the neutral molecular species dominates.

    • Validation Checkpoint: Measure pH at 90°C. The solution must remain clear; premature cloudiness indicates the isoelectric point was overshot and solubility has dropped too rapidly.

  • Anti-Solvent Layering: Transfer the hot aqueous solution to a narrow crystallization tube (e.g., an NMR tube). Carefully overlay 3.0 mL of absolute ethanol.

    • Causality: Ethanol acts as an anti-solvent. The narrow interface slows the diffusion rate, shifting the system from kinetic precipitation to thermodynamic crystal growth.

  • Incubation: Seal the tube and incubate at 20°C in a vibration-free environment for 7–14 days.

    • Validation Checkpoint: After 48 hours, inspect the interface. A sharp boundary with incipient micro-facets indicates proper diffusion. If the entire tube is cloudy, the diffusion was too rapid (likely due to mechanical disturbance).

Protocol B: Crystallization of ATCA-Metal Coordination Polymers (e.g., Ag-ATCA)

Adapted for synthesizing laser-sensitive ECCPs like [Ag(ATCA)ClO4]n[2].

  • Ligand-Metal Complexation: Dissolve ATCA in hot water (80°C). Add silver perchlorate (AgClO₄) in a 1:3 ligand-to-metal molar ratio[2].

    • Causality: Excess metal salt drives the equilibrium toward complete coordination of the ATCA ligand's multiple binding sites.

    • Validation Checkpoint: A white precipitate will immediately form, validating the initial kinetic complexation.

  • Acid-Controlled Dissolution: Slowly add dilute perchloric acid (HClO₄) dropwise under continuous stirring[2].

    • Causality: The acid temporarily protonates competing coordination sites, breaking down the kinetic precipitate and allowing the thermodynamic product to form slowly upon solvent evaporation.

    • Validation Checkpoint: Stop adding acid the exact moment the solution transitions from opaque to perfectly clear. Over-acidification will permanently prevent crystallization.

  • Controlled Evaporation: Allow the solution to evaporate slowly at room temperature in a dark environment.

Diagnostic Q&A: Troubleshooting Crystallization Issues

Q1: My ATCA crystallization yields a massive white microcrystalline powder instead of distinct single crystals. What is the mechanistic failure? A1: This is a classic kinetic failure caused by hyper-supersaturation. The high nitrogen content of ATCA causes it to crash out of solution when the cooling rate outpaces the lattice formation rate. Resolution: You must reduce the thermodynamic driving force. Switch from rapid cooling to a programmed cooling incubator set to a maximum drop of 0.5°C per hour, or utilize the water/ethanol diffusion method (Protocol A) to strictly control the supersaturation rate.

Q2: X-ray diffraction shows my ATCA crystals are heavily twinned. How can I suppress twinning? A2: Twinning in ATCA occurs when the carbohydrazide group forms alternative hydrogen-bond networks during lattice assembly, creating multiple intersecting crystal domains. Causality: Fluctuations in temperature or mechanical vibrations during the metastable zone width (MZW) phase induce secondary nucleation. Resolution: Ensure the crystallization vessel is placed on an anti-vibration table. Additionally, adding a trace amount of a structurally related impurity (e.g., 1% 5-amino-1H-1,2,4-triazole) can sometimes act as a "poison" to the twinned faces, forcing singular domain growth.

Q3: When attempting to crystallize Ag-ATCA coordination polymers, the solution turns black over time. Why? A3: Causality: Silver(I) ions are highly photosensitive and easily reduced to Ag(0) nanoparticles, which appear black. Furthermore, the amino groups on ATCA can act as weak reducing agents under prolonged light exposure. Resolution: Wrap the crystallization vials in aluminum foil and conduct the slow evaporation process in a dark cabinet. Validation: The resulting [Ag(ATCA)ClO4]n crystals should be colorless/white and transparent[2].

Q4: The ATCA ligand won't dissolve completely in water, even at 90°C. Can I use DMSO? A4: While ATCA is highly soluble in DMSO due to strong solvent-solute hydrogen bonding, DMSO is notoriously difficult to evaporate and often co-crystallizes as a solvate, altering the crystal density and energetic properties. Resolution: Stick to water but increase the solvent volume, or use a hot water/DMF mixture (80:20 v/v). If using DMF, ensure the temperature does not exceed 100°C to prevent DMF hydrolysis into dimethylamine and formic acid, which will alter the pH.

Troubleshooting_Logic Issue Issue: Microcrystalline Powder Check Check Supersaturation Rate Issue->Check High High Rate (Rapid Nucleation) Check->High Low Low Rate (Poor Solubility) Check->Low Action1 Reduce Cooling Rate (< 0.5°C/hr) High->Action1 Action2 Use Co-solvent (H₂O/EtOH Diffusion) Low->Action2

Caption: Troubleshooting decision tree for resolving microcrystalline powder formation.

Quantitative Crystallographic Parameters

The following table summarizes the optimized physical parameters for ATCA and its derivatives to ensure reproducibility across different lab environments.

ParameterATCA (Ligand)Ag-ATCA Coordination PolymerCausality / Impact on Crystallization
Optimal Solvent H₂O / Ethanol (Diffusion)H₂O / HClO₄ (Evaporation)H₂O stabilizes the extensive N-H...O hydrogen bond network.
Optimal pH 5.0 – 6.0< 2.0 (during dissolution)Controls protonation state of the amphoteric triazole/carbohydrazide.
Cooling/Evap Rate ≤ 0.5 °C / hour0.1 mL / day evaporationPrevents kinetic trapping; ensures thermodynamic lattice assembly.
Crystal Habit Block / PrismHelical Needle / PrismDictated by the 1D coordination chain vs 3D hydrogen bonding.
Thermal Stability Decomposes > 200°CDecomposes > 250°CHigh thermal stability allows for high-temperature dissolution[2].

References

  • Evolution of Oxidizing Inorganic Metal Salts: Ultrafast Laser Initiation Materials Based on Energetic Cationic Coordination Polymers Source: ACS Applied Materials & Interfaces (Wang et al., 2019) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 3-amino-1H-1,2,4-triazole-5-carbohydrazide

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals working with 3-amino-1H-1,2,4-triazole-5-carbohydrazide (also known by its tautomeric name, 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals working with 3-amino-1H-1,2,4-triazole-5-carbohydrazide (also known by its tautomeric name, 5-amino-1H-1,2,4-triazole-3-carbohydrazide). While this nitrogen-rich scaffold is highly valuable in the synthesis of energetic materials and pharmaceutical intermediates, its carbohydrazide moiety is notoriously sensitive to thermal degradation during reflux reactions.

Below, we break down the mechanistic causes of this degradation and provide field-proven, self-validating protocols to ensure the integrity of your syntheses.

Part 1: Mechanistic Understanding of Degradation

To prevent degradation, we must first understand the causality behind it. The carbohydrazide functional group (-CO-NH-NH₂) contains a highly nucleophilic terminal amine and a labile amide-like bond. When subjected to thermal stress in solution, the molecule is vulnerable to three primary degradation pathways:

  • Intermolecular Self-Condensation: At high concentrations, the terminal amine of one molecule attacks the carbonyl carbon of another, leading to polyhydrazides or macrocyclic sludge.

  • Oxidative Cleavage: Exposure to dissolved oxygen at elevated temperatures oxidizes the hydrazide to azo intermediates, eventually releasing nitrogen gas (N₂) and forming reactive radicals [1].

  • Hydrolysis: Trace water, especially under non-neutral pH conditions, cleaves the carbohydrazide into 3-amino-1,2,4-triazole-5-carboxylic acid and free hydrazine [2].

DegradationPathways Start 3-amino-1H-1,2,4-triazole- 5-carbohydrazide Stress Thermal Stress (Reflux Conditions) Start->Stress Heating Hydrolysis Hydrolysis (Trace Water) Stress->Hydrolysis + H2O Oxidation Oxidative Cleavage (O2 exposure) Stress->Oxidation + O2 Condensation Intermolecular Condensation (High Concentration) Stress->Condensation + Monomer Prod1 Triazole-5-carboxylic acid + Hydrazine Hydrolysis->Prod1 Prod2 Azo Intermediates + N2 Gas Oxidation->Prod2 Prod3 Insoluble Polymeric Sludge Condensation->Prod3

Figure 1: Thermal degradation pathways of 3-amino-1H-1,2,4-triazole-5-carbohydrazide under reflux.

Part 2: Troubleshooting FAQs

Q1: Why does my reaction mixture turn dark brown and form insoluble polymeric sludge during reflux? A1: This is a classic symptom of intermolecular self-condensation combined with oxidative degradation. Because the terminal amine (-NH₂) is highly reactive, it can act as a nucleophile against adjacent molecules if the concentration is too high. Furthermore, if the solvent is not degassed, oxygen induces oxidative cleavage of the hydrazide bond at reflux temperatures, releasing nitrogen gas and forming reactive radical intermediates that rapidly polymerize into dark sludge [1].

Q2: How can I optimize the reflux conditions to prevent hydrolysis of the carbohydrazide group? A2: Hydrolysis is driven by trace moisture and exacerbated by extreme pH and high temperatures. While free carbohydrazide complexes can be stable up to 190–220 °C in their solid state, their stability in solution drops significantly under thermal stress [3]. To prevent hydrolysis:

  • Use strictly anhydrous solvents (e.g., absolute ethanol stored over molecular sieves).

  • Avoid hygroscopic, high-boiling solvents like DMF unless freshly distilled.

  • Maintain a neutral pH; acidic or basic conditions catalyze the cleavage of the amide bond, yielding 3-amino-1,2,4-triazole-5-carboxylic acid and free hydrazine [2].

Q3: What are the best practices for scaling up without exacerbating thermal degradation? A3: Scale-up alters the surface-area-to-volume ratio, often leading to localized overheating near the flask walls.

  • Dilution: Maintain a concentration below 0.05 M. This favors your desired bimolecular reaction (e.g., with an aldehyde) over carbohydrazide self-condensation.

  • Heating Method: Use a precisely controlled oil bath or heating block with a thermocouple. Never use a direct heating mantle, as the glass-liquid interface can superheat and instantly degrade the compound.

Part 3: Quantitative Data & Solvent Selection

Choosing the right solvent is the most critical variable in preventing thermal degradation. The table below summarizes the causality between solvent properties and degradation risks.

Table 1: Solvent Selection and Thermal Degradation Matrix

SolventBoiling Point (°C)Degradation RiskPrimary Degradation PathwayApplication Recommendation
DMF 153HighOxidative / Self-condensationAvoid for extended reflux (>2h). High thermal stress.
Water 100HighHydrolysisAvoid unless specifically required for energetic salt formation.
Acetonitrile 82Low to ModerateMinimal (if anhydrous)Good alternative, though triazole solubility may be limited.
Ethanol (Abs) 78LowMinimalRecommended. Optimal balance of solubility and thermal safety.

Part 4: Validated Experimental Protocol

The following methodology is a self-validating system designed for a standard condensation reaction (e.g., Schiff base formation) using 3-amino-1H-1,2,4-triazole-5-carbohydrazide. It incorporates visual and analytical checkpoints to halt the process immediately if degradation begins.

RefluxWorkflow Step1 1. Solvent Selection (Ethanol, bp 78°C) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Dilution (Max 0.05 M) Step2->Step3 Step4 4. Controlled Heating (ΔT = 2°C) Step3->Step4 Step5 5. Monitoring (TLC / LC-MS) Step4->Step5

Figure 2: Optimized experimental workflow for thermally stable reflux reactions.

Step-by-Step Methodology: Anhydrous Reflux Workflow
  • Equipment Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Seal with rubber septa and flush the system with Argon for 10 minutes.

  • Solvent Degassing: Add 20 mL of anhydrous absolute ethanol to the flask. Sparge with Argon for 15 minutes using a submerged needle to remove dissolved O₂. (Causality: Removing oxygen prevents the oxidative cleavage of the hydrazide bond).

  • Reagent Addition: Add 1.0 mmol of 3-amino-1H-1,2,4-triazole-5-carbohydrazide and your corresponding electrophile. (Causality: Maintaining a low concentration of 0.05 M minimizes the collision frequency between carbohydrazide molecules, suppressing intermolecular self-condensation).

  • Heating Profile: Lower the flask into a pre-heated oil bath set strictly to 80 °C (to achieve a 78 °C internal reflux). (Causality: A minimal temperature delta [ΔT = 2 °C] prevents localized superheating at the glass-liquid interface).

  • Validation Checkpoint (Monitoring): Monitor the reaction via TLC every 30 minutes. The solution should remain clear or pale yellow.

    • Troubleshooting: If the solution turns dark brown or evolves gas bubbles (N₂ from oxidation), immediately remove from heat, verify your Argon flow, and check for moisture ingress.

  • Quenching: Upon reaction completion, remove the flask from the oil bath and allow it to cool to room temperature under a continuous Argon atmosphere before exposing the mixture to ambient air.

References

  • Title: 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination Source: RSC Advances URL: [Link]

  • Title: Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride Source: Inorganic Chemistry URL: [Link]

  • Title: Thermal stability of nitric acid solutions of reducing agents used in spent nuclear fuel reprocessing Source: Nuclear Engineering and Technology URL: [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of the 3-amino-1H-1,2,4-triazole-5-carbohydrazide hydrazide group

Welcome to the Technical Support Center for 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) . This guide is designed for researchers and drug development professionals experiencing low yields, poor regioselectivity, or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) . This guide is designed for researchers and drug development professionals experiencing low yields, poor regioselectivity, or stalled reactions when targeting the 5-carbohydrazide group of ATCA.

By synthesizing mechanistic chemistry with field-proven protocols, this guide provides actionable solutions to overcome the unique electronic and steric challenges of this nitrogen-rich scaffold.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does the hydrazide group in ATCA exhibit unexpectedly low nucleophilicity? A: Hydrazides are typically highly reactive nucleophiles due to the α -effect (the repulsion between adjacent lone pairs on the nitrogen atoms). However, in ATCA, this reactivity is often suppressed by two primary factors:

  • Intramolecular Hydrogen Bonding: The terminal −NH2​ of the hydrazide group can form a stable intramolecular hydrogen bond with the N4 atom of the 1,2,4-triazole ring or the adjacent carbonyl oxygen[1][2][3]. This interaction "locks" the lone pair in a rigid conformation, rendering it unavailable for nucleophilic attack.

  • Electronic Deactivation: The 1,2,4-triazole ring is highly electron-withdrawing. It inductively pulls electron density away from the carbohydrazide moiety, lowering the HOMO energy of the terminal nitrogen.

Q2: I am observing multiple side products. Are other sites on the molecule reacting instead? A: Yes. The 3-amino-1,2,4-triazole core possesses four nonequivalent nucleophilic reaction centers[4]. While the hydrazide is theoretically the most reactive, if it is conformationally locked by hydrogen bonding, the external 3-amino group or the ring nitrogens (specifically N1 and N2) will act as competing nucleophiles[5]. This leads to a complex mixture of regioisomers. To prevent this, you must selectively activate the hydrazide using targeted catalysis (see Protocol 1).

Q3: My ATCA is completely insoluble in standard organic solvents (DCM, THF). How do I proceed? A: ATCA features extensive intermolecular hydrogen bonding, resulting in a very high lattice energy. It will remain as an unreactive suspension in non-polar or moderately polar solvents. You must use highly polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., Ethanol) combined with heating (60–80°C) to fully break the crystal lattice before adding your electrophile.

Q4: Can I use strong acid catalysis to force the formation of a hydrazone? A: No. While acid catalysis is standard for activating carbonyl electrophiles, using strong acids (like HCl or H2​SO4​ ) will over-protonate the terminal nitrogen of the ATCA hydrazide, converting it into an unreactive −NH3+​ salt. You must strictly buffer the reaction to a pH of 4.5–5.5 using mild acids like glacial acetic acid.

Part 2: Data Presentation & Optimization Matrices

Table 1: Quantitative Comparison of ATCA Nucleophilic Sites

Understanding the hierarchy of reactivity is critical for controlling regioselectivity.

Nucleophilic SiteRelative NucleophilicityEstimated pKa (Conjugate Acid)Primary Steric/Electronic Hindrance
5-Carbohydrazide High ( α -effect)~3.0 - 3.5Intramolecular H-bonding to N4
3-Amino Group Moderate~4.0 - 4.5Resonance delocalization into the triazole ring
Triazole N1/N2 Low~1.5 - 2.0Disruption of ring aromaticity
Triazole N4 Very Low< 1.0Severe steric clash with adjacent C3/C5 substituents
Table 2: Solvent & Catalyst Optimization Matrix
Solvent SystemCatalystTemp.SolubilizationHydrazide ReactivityNotes
DCM / THF None25°CPoorVery LowReagents remain in suspension; reaction stalls.
Ethanol AcOH (10 mol%)80°CModerateGoodIdeal for standard hydrazone condensations.
DMSO Sc(OTf)3​ (5 mol%)60°CExcellentVery HighLewis acid disrupts H-bonds; best for unreactive electrophiles.
DMF HCl (1.0 eq)25°CGoodZeroOver-protonation completely kills nucleophilicity.

Part 3: Diagnostic Workflows & Mechanistic Pathways

ATCA_Workflow Start Issue: Low Yield in ATCA Hydrazide Reactions Solubility Is ATCA fully dissolved? Start->Solubility Sol_No Poor Solubility: High lattice energy Solubility->Sol_No No Sol_Yes Check Reaction pH Solubility->Sol_Yes Yes Sol_Fix Use DMSO/DMF Heat to 60-70°C Sol_No->Sol_Fix pH_Low pH < 3: Hydrazide Protonated Sol_Yes->pH_Low Acidic pH_High pH > 7: No Carbonyl Activation Sol_Yes->pH_High Basic H_Bond Intramolecular H-Bonding Locking Conformation Sol_Yes->H_Bond Neutral pH_Fix Buffer to pH 4.5-5.5 (e.g., AcOH cat.) pH_Low->pH_Fix pH_High->pH_Fix Lewis_Acid Add Lewis Acid (e.g., Sc(OTf)3) H_Bond->Lewis_Acid

Figure 1: Diagnostic workflow for resolving low ATCA hydrazide reactivity.

Mechanism ATCA ATCA Free Base Locked Locked Conformation (Intramolecular H-Bond) ATCA->Locked Neutral pH Activated Acid-Catalyzed Carbonyl Activation ATCA->Activated Mild Acid (AcOH) Locked->Activated Mild Acid (AcOH) Protonated Over-Protonation (NH3+ formation) Activated->Protonated Strong Acid (HCl) Product Target Product (High Yield) Activated->Product Electrophile Attack Protonated->ATCA Base Neutralization

Figure 2: Mechanistic pathway of ATCA activation vs. conformational locking.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and prevent wasted reagents, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol 1: Mild Acid-Catalyzed Hydrazone Condensation

Objective: React ATCA with an aromatic aldehyde while preventing hydrazide protonation and overcoming H-bonding.

Step 1: Solubilization & Verification

  • Add 1.0 mmol of ATCA to 5.0 mL of anhydrous DMSO in a 20 mL reaction vial.

  • Heat the mixture to 60°C with vigorous magnetic stirring for 10 minutes.

  • Validation Check: Inspect the vial against a light source. The solution must be completely transparent. If particulate matter remains, the lattice energy has not been overcome. Do not proceed. Add up to 1.0 mL of additional DMSO and wait until fully dissolved.

Step 2: pH Tuning & H-Bond Disruption

  • Add 0.1 mmol (10 mol%) of glacial acetic acid to the solution.

  • Validation Check: Spot a micro-aliquot of the solution onto narrow-range pH paper. It must read exactly between pH 4.5 and 5.5.

    • Causality: If pH < 4.0, the terminal −NH2​ will protonate into an unreactive −NH3+​ salt. If pH > 6.0, the electrophile's carbonyl oxygen will not be sufficiently activated.

Step 3: Electrophile Addition & Monitoring

  • Add 1.1 mmol of the target aldehyde dropwise over 5 minutes to prevent localized concentration spikes.

  • Validation Check: After 2 hours, monitor the reaction via TLC (Eluent: 9:1 DCM:MeOH). The ATCA starting material spot (typically Rf​ ~0.1) should diminish, and a single new, less polar hydrazone spot should appear. If two distinct new spots form, the 3-amino group is acting as a competing nucleophile (indicating the pH is likely too high, failing to activate the carbonyl).

Step 4: Product Isolation

  • Pour the reaction mixture into 20 mL of ice-cold deionized water.

  • Validation Check: A precipitate should form immediately. If an oil forms instead, the product is trapped in a DMSO/water emulsion. Add 5 mL of saturated NaCl (brine) to force crystallization, then filter.

Protocol 2: Synthesis and Purification of ATCA Starting Material

Objective: If your commercial ATCA is failing consistently, it may be contaminated with unreacted ester or hydrazine. Synthesize and purify it from 5-amino-1H-1,2,4-triazole-3-carboxylate methyl ester[6].

Step 1: Hydrazinolysis

  • Dissolve 30 mmol of 5-amino-1H-1,2,4-triazole-3-carboxylate methyl ester in 9.6 mL of 80% hydrazine hydrate.

  • Stir at 70°C for 2 hours.

  • Validation Check: The initial suspension should convert into a homogenous solution as the ester is consumed.

Step 2: Controlled Precipitation

  • Cool the mixture to room temperature. Slowly add concentrated acetic acid dropwise.

  • Validation Check: Monitor the pH continuously. Stop exactly at pH 5. A white solid (pure ATCA) will precipitate[6]. If you overshoot to pH < 3, the ATCA will re-dissolve as a protonated salt. If this happens, back-titrate with dilute NaOH.

References

  • Evolution of Oxidizing Inorganic Metal Salts: Ultrafast Laser Initiation Materials Based on Energetic Cationic Coordination Polymers ACS Publications URL
  • Neighboring Nitrogen Atom-Induced Reactions of Azidoacetyl Hydrazides, including Unexpected Nitrogen-Nitrogen Bond Cleavage of the Hydrazide MDPI URL
  • Tandem reactions of 3-amino-1,2,4-triazole with trans-cinnamoyl chloride and trans-crotonyl chloride California State University, Sacramento URL
  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base ChemRxiv URL
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids MDPI URL
  • Complexation of two macrocycles for amide, saccharide, and halide derivatives: The capacity of 1,2,3-triazole as hydrogen and halogen bonding acceptors ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

FTIR spectra comparison of 3-amino-1H-1,2,4-triazole-5-carbohydrazide and its metal complexes

An In-Depth Comparative Guide to the FTIR Spectra of 3-amino-1H-1,2,4-triazole-5-carbohydrazide and Its Metal Complexes Introduction 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCH) is a nitrogen-rich heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the FTIR Spectra of 3-amino-1H-1,2,4-triazole-5-carbohydrazide and Its Metal Complexes

Introduction

3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCH) is a nitrogen-rich heterocyclic compound of significant interest in coordination chemistry. Its structure is distinguished by a multiplicity of potential donor sites: the nitrogen atoms of the triazole ring, the exocyclic amino group, and the carbohydrazide moiety (–CONHNH2). This arrangement allows ATCH to act as a versatile chelating ligand, forming stable complexes with various transition metals. The biological activities of triazole derivatives are often enhanced upon complexation with metal ions, making the study of these complexes crucial for drug development and material science.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of these metal complexes. By comparing the FTIR spectrum of the free ligand with that of its metal complexes, researchers can deduce the specific atoms involved in the coordination bond. A shift in the vibrational frequency of a particular functional group provides direct evidence of its interaction with the metal center. This guide provides a detailed analysis of these spectral shifts, supported by experimental protocols and data, to serve as a practical resource for researchers in the field.

Theoretical Background: The Principle of Vibrational Frequency Shifts

The absorption of infrared radiation excites molecules into a higher vibrational state. The frequency of radiation required for this transition is specific to the bond's strength and the mass of the atoms involved. In the context of coordination chemistry, the formation of a coordinate bond between a ligand's donor atom (e.g., N or O) and a metal ion alters the electron density distribution and bond order of the adjacent functional groups.

This perturbation leads to predictable shifts in their characteristic vibrational frequencies:

  • Donation of Electron Density: When a ligand donates electron density to a metal ion, the bonds within the ligand are weakened. This typically results in a shift of the corresponding stretching frequency to a lower wavenumber (a red shift). For example, the coordination of a carbonyl oxygen (C=O) to a metal ion weakens the C=O double bond, causing the ν(C=O) band to shift to a lower frequency.

  • Mechanical Coupling/Constraint: The chelation of the ligand to a rigid metal center can restrict the vibrational and rotational freedom of certain groups. This constraint can sometimes lead to a shift to a higher wavenumber (a blue shift). For example, the involvement of a triazole ring nitrogen in coordination can alter the entire ring's vibrational modes, often shifting the ν(C=N) band.

  • New Vibrational Modes: The formation of new bonds directly to the metal ion gives rise to new, low-frequency vibrational bands in the far-IR region (typically below 600 cm⁻¹), corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations. The appearance of these bands is conclusive evidence of complex formation.[1][2]

Experimental Methodologies

To conduct a comparative FTIR analysis, the ligand and its metal complexes must first be synthesized and purified. The following sections provide representative protocols.

Protocol 1: Synthesis of the Ligand (ATCH)

The synthesis of 3-amino-1H-1,2,4-triazole-5-carbohydrazide can be adapted from established methods for similar carbohydrazide derivatives.[3] This often involves the esterification of a related carboxylic acid followed by hydrazinolysis.

Workflow for Ligand Synthesis

G A 3-amino-1H-1,2,4-triazole- 5-carboxylic acid B Esterification (e.g., SOCl₂/Ethanol) A->B C Ethyl 3-amino-1H-1,2,4-triazole- 5-carboxylate (Intermediate) B->C D Hydrazinolysis (Hydrazine Hydrate/Reflux) C->D E 3-amino-1H-1,2,4-triazole- 5-carbohydrazide (ATCH) D->E

Caption: General workflow for the synthesis of ATCH.

Step-by-Step Procedure:

  • Esterification: Suspend 3-amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in absolute ethanol. Add thionyl chloride (SOCl₂) dropwise at 0°C.

  • Reflux the mixture for approximately 6-8 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution to obtain the ethyl ester intermediate.

  • Hydrazinolysis: Dissolve the crude ethyl ester in ethanol and add an excess of hydrazine hydrate (5-10 eq).

  • Reflux the solution for 4-6 hours.

  • Cool the reaction mixture to room temperature. The precipitated white solid, 3-amino-1H-1,2,4-triazole-5-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.

Protocol 2: Synthesis of a Representative Metal(II) Complex

This protocol describes a general method for synthesizing a metal complex, for instance, with copper(II) chloride.

Step-by-Step Procedure:

  • Dissolve the ATCH ligand (2.0 eq) in a hot ethanol-water mixture.

  • In a separate flask, dissolve the metal salt, such as CuCl₂·2H₂O (1.0 eq), in ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Adjust the pH to ~6-7 using a dilute base (e.g., NaOH or ammonia solution) if necessary to facilitate deprotonation and coordination.

  • Reflux the resulting mixture for 2-3 hours. A colored precipitate should form.

  • Cool the mixture, collect the complex by filtration, wash with ethanol and then diethyl ether, and dry under vacuum.

Protocol 3: FTIR Spectral Acquisition

Step-by-Step Procedure:

  • Thoroughly dry the ligand and metal complex samples to remove any residual solvent or water.

  • Prepare KBr pellets: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr powder. Grind the mixture to a fine, homogenous powder.

  • Press the powder into a transparent pellet using a hydraulic press.

  • Record the FTIR spectrum, typically in the range of 4000–400 cm⁻¹.

  • Record a background spectrum of a pure KBr pellet and subtract it from the sample spectra.

Comparative FTIR Spectral Analysis

The key to identifying the coordination sites of the ATCH ligand is the direct comparison of its FTIR spectrum with that of its metal complexes. The major vibrational bands and their shifts upon complexation are discussed below.

Key Vibrational Frequencies of Free ATCH Ligand

The spectrum of free ATCH is characterized by several key absorption bands corresponding to its functional groups:

  • ν(N-H) Vibrations: The amino (–NH₂) and hydrazinic (–NH) groups exhibit strong, broad bands in the 3400-3100 cm⁻¹ region. These are typically multiple bands due to symmetric and asymmetric stretching.[2][4]

  • ν(C=O) Amide I Band: A very strong and sharp band appears around 1660-1640 cm⁻¹, characteristic of the carbonyl stretch in the carbohydrazide moiety.[2][4]

  • δ(NH₂) Bending and ν(C=N) Ring Vibrations: The region between 1640-1500 cm⁻¹ is complex. It contains the scissoring vibration of the –NH₂ group and the C=N stretching vibrations of the triazole ring.[1][5]

  • ν(N-N) Stretching: A band corresponding to the N-N stretch of the hydrazide group is typically found in the 1050-1020 cm⁻¹ region.[1]

Spectral Shifts Upon Coordination to a Metal Ion

Upon complexation, significant and informative shifts occur in these bands. The following table summarizes the expected changes for a typical M(II)-ATCH complex.

Vibrational Mode Free Ligand (ATCH) Approx. Wavenumber (cm⁻¹) M(II)-ATCH Complex Approx. Wavenumber (cm⁻¹) Interpretation of the Shift
ν(N-H) (Amino/Hydrazinic)~3350, ~3200Broadening or slight shiftParticipation of the terminal –NH₂ or internal –NH of the hydrazide group in coordination is possible, but often confirmed by other shifts. Hydrogen bonding also influences this region.[1]
ν(C=O) (Amide I)~1655~1620 (Negative Shift)Strong evidence for coordination. The shift to a lower frequency indicates that the carbonyl oxygen is a primary coordination site. The donation of lone pair electrons to the metal weakens the C=O bond.[2][6]
ν(C=N) (Triazole Ring)~1625~1635 (Positive Shift)Strong evidence for coordination. The shift to a higher frequency suggests that one of the triazole ring nitrogen atoms (likely N4) is involved in chelation. This stiffens the ring system, increasing the energy required for the C=N vibration.[1][7]
ν(N-N) (Hydrazide)~1030~1045 (Positive Shift)A shift to a higher frequency can occur when the ligand acts as a bidentate chelate through the carbonyl oxygen and the amino nitrogen of the hydrazide group.[8]
New Bands (ν(M-O) / ν(M-N)) Not Present~580 / ~450Conclusive evidence of complexation. The appearance of new bands in the far-IR region confirms the formation of stable Metal-Oxygen and Metal-Nitrogen coordinate bonds.[1][9][10]

Visualization of the Proposed Coordination Mode

Based on the FTIR data, which strongly suggests coordination through the carbonyl oxygen and a triazole ring nitrogen, a probable coordination mode can be visualized. The ATCH ligand likely acts as a bidentate N,O-donor, forming a stable five- or six-membered chelate ring with the metal ion.

Caption: Proposed bidentate coordination of ATCH to a metal ion (M²⁺).

This structural hypothesis, derived from the FTIR analysis, shows the ligand forming a stable chelate ring with the metal center via the triazole N4 nitrogen and the carbonyl oxygen atom. This mode is common for ligands containing both 1,2,4-triazole and carbohydrazide functionalities.

Conclusion

The comparative analysis of FTIR spectra is an indispensable tool for characterizing the coordination behavior of multidentate ligands like 3-amino-1H-1,2,4-triazole-5-carbohydrazide. The distinct shifts in the vibrational frequencies of the ν(C=O) and ν(C=N) bands provide unambiguous evidence of coordination through the carbonyl oxygen and a triazole ring nitrogen, respectively. Furthermore, the emergence of new ν(M-O) and ν(M-N) bands in the far-infrared region offers definitive confirmation of complex formation. This guide demonstrates how a systematic interpretation of spectral data allows researchers to build a robust model of the molecular structure of novel metal complexes, a critical step in the rational design of new materials and therapeutic agents.

References

  • Eur. J. Chem. 2023, 14(1), 155-164. Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. [Link]

  • ResearchGate. IR spectrum of triazole ligand and its corresponding metal complexes. [Link]

  • Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. [Link]

  • Medical Science. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. [Link]

  • ResearchGate. FTIR spectra for ligand and their metal ion complexes. [Link]

  • Journal of Applied Organometallic Chemistry. (2022). Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. [Link]

  • SpectraBase. 3-amino-1H-1,2,4-triazole-5-carboxylic acid. [Link]

  • MDPI. (2021). Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. [Link]

  • JETIR. (2018). Spectral study of Cu(II), Co(II) and Zn(II) metal ion complexes of Schiff Base. [Link]

  • Ibn Al-Haitham Journal for Pure and Applied Science. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. [Link]

  • ResearchGate. FTIR Spectra of the synthesized metal complexes 1 (top) and 2 (bottom). [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]

  • RSC Publishing. (2018). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. [Link]

  • PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. [Link]

  • ResearchGate. 3(5)-Nitroamino-1,2,4-triazole-5(3)-carbohydrazide (II): Synthesis and Reactions with Aromatic Aldehydes. [Link]

  • ACS Figshare. (2022). Studies on the Synthesis and Properties of High-Energy Low-Sensitivity Compounds Based on 3‑Amino-1,2,4-triazole. [Link]

  • Sci-Hub. (1963). The infra-red spectra of metal(II)-hydrazine complexes. [Link]

Sources

Comparative

Comparative Guide: 3-amino-1H-1,2,4-triazole-5-carbohydrazide vs. Carbohydrazide as Reducing Agents

As a Senior Application Scientist, selecting the appropriate reducing agent requires moving beyond basic chemical formulas to understand the mechanistic behavior of a compound within a specific microenvironment. While Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate reducing agent requires moving beyond basic chemical formulas to understand the mechanistic behavior of a compound within a specific microenvironment. While Carbohydrazide (CH) and 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) share a hydrazide moiety, their operational domains are fundamentally divergent.

This guide objectively compares their performance, structural causality, and experimental methodologies to assist researchers, materials scientists, and drug development professionals in optimizing their synthetic and industrial workflows.

Chemical Profiling & Structural Analysis

Carbohydrazide is an industry-standard, bulk aqueous reducing agent. In contrast, ATCA is a highly specialized, nitrogen-rich heterocyclic ligand designed for targeted coordination chemistry and pharmaceutical scaffolding.

Table 1: Physicochemical and Structural Comparison
PropertyCarbohydrazide (CH)3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA)
CAS Number 497-18-7[1]3641-15-4[2]
Molecular Formula CH₆N₄O[1]C₃H₆N₆O[2]
Nitrogen Content ~62%~55%[3]
Primary Function Bulk aqueous reducing agent / Oxygen scavenger[4]Nitrogen-rich reducing ligand / Scaffold[3]
Toxicity Profile Low (Eco-friendly alternative to hydrazine)[1]Low mechanical sensitivity (Safe handling)[3]
Target Domains Water treatment, chemical synthesis, metallurgy[4]Energetic materials, pharmaceutical intermediates[5]

Mechanistic Divergence: Bulk Reduction vs. Ligand-Directed Redox

The efficacy of these two compounds stems from how they deploy their reducing power.

Mechanism cluster_CH Carbohydrazide (CH) Pathway cluster_ATCA ATCA Pathway CH_Node Carbohydrazide (Mild Reductant) Red_Mech Aqueous Reduction (T > 77°C) CH_Node->Red_Mech O2_Node Metal Oxides / O2 O2_Node->Red_Mech CH_Prod Magnetite / N2 + CO2 Red_Mech->CH_Prod ATCA_Node ATCA (N-Rich Ligand) Coord_Mech Coordination & Internal Redox ATCA_Node->Coord_Mech Ag_Node Oxidizing Metal Salts Ag_Node->Coord_Mech ATCA_Prod Energetic Polymers Coord_Mech->ATCA_Prod

Fig 1. Mechanistic pathways of Carbohydrazide and ATCA in reduction and coordination.

Carbohydrazide: The Industrial Standard for Bulk Reduction

Carbohydrazide is primarily recognized as the premier safer alternative to highly toxic hydrazine[1]. In aqueous environments, it acts as a free-floating bulk reductant. It reacts rapidly with dissolved oxygen or oxidized metal species, decomposing cleanly into harmless nitrogen, carbon dioxide, and water[4].

In metallurgical and synthetic applications, CH is utilized to reduce oxidized iron species. The reduction kinetics of hematite (Fe₂O₃) to magnetite (Fe₃O₄) are heavily dependent on temperature and the concentration of the reducing agent[6].

Experimental Protocol A: Reduction of Hematite to Magnetite
  • Causality: At room temperature, the activation energy barrier prevents CH from effectively donating electrons to the Fe(III) lattice. Heating the system to moderate temperatures (77°C) provides the necessary thermal kinetic energy, accelerating the phase transition to Fe(II,III) magnetite and preventing detrimental increases in electrochemical corrosion potential (ECP)[6].

  • Self-Validating Workflow:

    • Preparation: Prepare a deaerated aqueous solution of Carbohydrazide at a concentration of 0.5–1.0 mg/L[4].

    • Introduction: Suspend 1.0 g of hematite powder (baseline verified via XRD) into the solution.

    • Thermal Activation: Heat the reaction vessel to 77°C under continuous stirring[6].

    • Validation: After 2 hours, filter and dry the precipitate. Analyze the powder via X-ray Diffraction (XRD). A successful reduction is confirmed by the structural shift from hematite to magnetite[6].

ATCA: The Specialized Nitrogen-Rich Reducing Ligand

Unlike CH, ATCA is not used for bulk aqueous oxygen scavenging. Instead, it functions as a highly specialized nitrogen-rich reducing ligand[3]. Featuring a triazole ring coupled with a carbohydrazide functional group, ATCA provides abundant coordination sites and a nitrogen content of up to 55%[3].

In advanced materials science, directly utilizing oxidizing inorganic metal salts (like silver perchlorate) is hazardous due to their extreme hygroscopicity and mechanical sensitivity. ATCA solves this by coordinating with the metal center. The ligand's high nitrogen content acts as an internal reductant/fuel, stabilizing the oxidizer into an Energetic Cationic Coordination Polymer (ECCP)[3]. This structural lock prevents moisture absorption and renders the complex insensitive to mechanical friction (up to 72 N), yet highly responsive to targeted laser initiation[3]. Additionally, this unique scaffold is actively explored in drug design for novel anticancer agents[5].

Experimental Protocol B: Synthesis and Coordination of ATCA into Ag-ECCPs
  • Causality: Hydrazinolysis of the ester precursor replaces the methoxy group with a hydrazide, activating the molecule for metal coordination. Acidifying the solution to a precise pH of 5–6 ensures the triazole ring remains neutral, forcing the precipitation of the pure ATCA ligand[3].

  • Self-Validating Workflow:

    • Hydrazinolysis: In a 50 mL single-mouth bottle, dissolve 4.26 g (30 mmol) of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in 9.6 mL of 85% hydrazine hydrate. Stir at 70°C for 2 hours[3].

    • Precipitation: Cool the mixture to room temperature. Carefully adjust the pH to 5–6 using concentrated acetic acid. Filter the resulting white solid and dry to yield pure ATCA (Expected yield: ~85%)[3].

    • Coordination: Dissolve the synthesized ATCA in hot water. Introduce silver perchlorate at a precise 1:3 (ligand to metal salt) ratio[3].

    • Validation: Allow the solution to undergo slow crystallization. The resulting[Ag(ATCA)ClO₄]ₙ complex must be validated via single-crystal X-ray diffraction to confirm the formation of the compact helical structure[3].

Performance Comparison & Strategic Recommendations

Table 2: Application Metrics in Reducing Environments
MetricCarbohydrazideATCA
Reduction Mechanism External electron donation to bulk mediaInternal redox stabilization within a coordination sphere
Thermal Stability Effective up to 300°C in high-pressure systems[4]High thermal stability locked within metal complexes[3]
Byproducts N₂, CO₂, H₂O (Volatile/Harmless)[4]Nitrogen gas, metal nanoparticles (post-initiation)[3]
Primary Form Free aqueous soluteCoordinated solid-state ligand

Strategic Conclusion: For drug development scale-up and industrial synthesis requiring a mild, environmentally benign bulk reductant, Carbohydrazide is the definitive choice. It effectively replaces hydrazine while maintaining excellent reduction kinetics at elevated temperatures. Conversely, ATCA is a precision tool. Its value lies in its ability to act as a structural, nitrogen-rich scaffold that dictates the redox behavior of the metals it coordinates with, making it an indispensable building block for energetic materials and targeted pharmaceutical intermediates.

References

  • Safer Alternatives: Carbohydrazide vs. Hydrazine in Industrial Applications - nbinno.com - 1

  • Evolution of Oxidizing Inorganic Metal Salts: Ultrafast Laser Initiation Materials Based on Energetic Cationic Coordination Polymers - acs.org - 3

  • Buy 3-amino-1H-1,2,4-triazole-5-carbohydrazide (EVT-11228390) - evitachem.com -5

  • Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - blitchem.com - 4

  • 3641-15-4, 3-amino-1H-1,2,4-triazole-5-carbohydrazide Formula - echemi.com - 2

  • FRO301269 i Oxidation and Reduction of Copper and Iron Species in Steam Generator Deposits - osti.gov - 6

Sources

Validation

Benchmarking 3-amino-1H-1,2,4-triazole-5-carbohydrazide Derivatives for In Vitro Antimicrobial Activity: A Comparison Guide

Executive Summary The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel antimicrobial scaffolds. The 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel antimicrobial scaffolds. The 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) core has traditionally been utilized as a nitrogen-rich ligand in the synthesis of energetic coordination polymers[1]. However, its unique structural features—specifically its high nitrogen content, multiple hydrogen-bond donors/acceptors, and excellent metal-chelating ability—have repositioned it as a highly effective pharmacophore for antimicrobial and anti-biofilm applications. This guide benchmarks ATCA derivatives against standard clinical therapeutics, providing researchers with comparative data, mechanistic insights, and validated experimental protocols.

Mechanistic Rationale: The ATCA Pharmacophore

As an application scientist, evaluating the efficacy of a new compound requires understanding the molecular "why" behind the phenotypic "what." The efficacy of ATCA derivatives stems from their high modularity. The triazole ring mimics the structural motifs found in commercial azole antifungals (e.g., Fluconazole), enabling competitive binding and inhibition of cytochrome P450 enzymes (like CYP51 and CYP24A1)[2].

Furthermore, the carbohydrazide moiety allows for facile functionalization into Schiff bases or thiourea derivatives, which enhances lipophilicity and membrane permeability[3]. When coordinated with transition metals such as Silver (Ag⁺), the ATCA ligand forms stable coordination polymers that deliver a localized, sustained release of reactive oxygen species (ROS) and metal ions, effectively penetrating the extracellular polymeric substance (EPS) to eradicate established biofilms[1].

MOA ATCA ATCA Scaffold (3-amino-1H-1,2,4-triazole-5-carbohydrazide) Metal Metal Chelation (e.g., Ag+ Coordination) ATCA->Metal Coordination Schiff Schiff Base / Thiourea Derivatization ATCA->Schiff Functionalization Membrane Membrane Disruption & ROS Generation Metal->Membrane Ion Release Enzyme Enzyme Inhibition (CYP24A1 / CYP51) Schiff->Enzyme Target Binding Biofilm Biofilm Eradication Enzyme->Biofilm Membrane->Biofilm Death Pathogen Cell Death (Bactericidal/Fungicidal) Biofilm->Death

Mechanistic pathways of ATCA derivatives leading to biofilm eradication and pathogen cell death.

Comparative Performance Data

To objectively evaluate the in vitro efficacy of ATCA derivatives, we benchmarked three distinct classes of ATCA-based compounds against standard broad-spectrum antibiotics (Ciprofloxacin) and antifungals (Fluconazole).

Compound ClassRepresentative AgentTarget PathogensMIC Range (µg/mL)Biofilm Inhibition EfficacyPrimary Mechanism of Action
ATCA-Ag(I) Complex [Ag(ATCA)ClO₄]ₙS. aureus, E. coli, P. aeruginosa2.0 - 8.0>99.9% reduction (3.7–4.3 log)Sustained Ag⁺ release, ROS generation, membrane disruption[1]
ATCA-Thiourea Derivative 10MRSA, S. epidermidis4.0 - 32.0IC₅₀ = 2 - 6 µg/mLCell wall disruption, non-specific protein binding[3]
ATCA-Schiff Base Compound 3cC. albicans (Fluconazole-resistant)16.0Complete eradication at 2× MICCYP enzyme inhibition, targeted membrane disruption[2]
Standard Antibacterial CiprofloxacinBroad-spectrum bacteria0.5 - 2.0Weak (Ineffective against mature biofilms)DNA Gyrase and Topoisomerase IV inhibition
Standard Antifungal FluconazoleCandida species1.0 - 4.0Weak (Resistant strains >128 µg/mL)Inhibition of ergosterol synthesis (CYP51)[2]

Analysis of Causality: While Ciprofloxacin exhibits lower baseline MICs against planktonic bacteria, it frequently fails against sessile biofilm communities due to poor penetration of the EPS matrix. Conversely, the ATCA-Ag(I) complex achieves a 3.7 to 4.3 log reduction in bacterial load within biofilms[1]. This occurs because the ATCA ligand neutralizes the electrostatic repulsion of the EPS, allowing the complex to penetrate deeply before releasing bactericidal Ag⁺ ions. Similarly, ATCA-Schiff base derivatives overcome fluconazole resistance by dually targeting CYP enzymes and physically disrupting the fungal membrane—a synergistic effect absent in standard azoles[2].

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and in vitro evaluation of ATCA derivatives.

Workflow Synth 1. Synthesis (Ligand + Metal) Purify 2. Purification (XRD, NMR, FTIR) Synth->Purify MIC 3. Microdilution (Determine MIC) Purify->MIC Biofilm 4. Biofilm Assay (Crystal Violet) MIC->Biofilm Data 5. Data Analysis (IC50 / Log Red.) Biofilm->Data

Standardized experimental workflow for the synthesis and in vitro evaluation of ATCA derivatives.

Protocol 1: Synthesis of [Ag(ATCA)ClO₄]ₙ Coordination Polymer

Objective: Synthesize a stable, bio-active silver-ATCA coordination polymer.

  • Ligand Preparation: Suspend 10 mmol of ATCA in 15 mL of deionized water and heat to 85 °C until the solution clarifies (Solution A)[1]. Causality: Heating ensures complete dissolution and thermodynamic readiness for metal coordination.

  • Metal Precursor: Dissolve 10 mmol of AgClO₄ in 5 mL of deionized water (Solution B)[1].

  • Self-Crystallization: Slowly add Solution B to Solution A under continuous stirring. Causality: Dropwise addition prevents kinetic trapping and amorphous precipitation, promoting the formation of a compact, highly ordered helical crystal structure.

  • Harvesting: Cool the reaction mixture to 3–5 °C. Filter the resulting white precipitate, wash with cold ethanol to remove unreacted precursors, and dry under a vacuum[1].

Protocol 2: In Vitro Broth Microdilution (MIC Determination)

Objective: Quantify the minimum inhibitory concentration (MIC) according to CLSI guidelines[2].

  • Inoculum Preparation: Cultivate target strains (e.g., MRSA, C. albicans) on agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the ATCA derivative (ranging from 128 to 0.25 µg/mL) in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi).

  • Inoculation & Incubation: Add 10 µL of the microbial suspension to each well. Incubate at 37 °C for 24 hours. Causality: Including a growth control (media + inoculum, no drug) and a sterility control (media only) in each plate creates a self-validating system to definitively rule out contamination or inactive cultures.

  • Analysis: The MIC is defined as the lowest concentration that completely inhibits visible growth.

Protocol 3: Anti-Biofilm Crystal Violet Assay

Objective: Evaluate the compound's ability to disrupt established biofilms[3].

  • Biofilm Formation: Seed 100 µL of pathogen suspension (10⁶ CFU/mL) into a 96-well plate. Incubate for 48 hours at 37 °C to allow mature biofilm formation.

  • Treatment: Carefully aspirate the media and wash three times with Phosphate-Buffered Saline (PBS). Causality: Washing removes planktonic (free-floating) cells, ensuring that subsequent measurements strictly quantify the sessile biofilm biomass. Add fresh media containing the ATCA derivative at varying concentrations. Incubate for 24 hours.

  • Staining & Quantification: Discard the media, wash with PBS, and stain the remaining biofilm with 0.1% Crystal Violet for 15 minutes. Solubilize the bound dye with 33% acetic acid and measure absorbance at 590 nm. Calculate the IC₅₀ for biofilm inhibition relative to the untreated control[3].

Conclusion

The 3-amino-1H-1,2,4-triazole-5-carbohydrazide (ATCA) scaffold represents a highly versatile platform for next-generation antimicrobial discovery. While standard therapies like Ciprofloxacin and Fluconazole remain first-line treatments for planktonic infections, ATCA-derived metal complexes and Schiff bases demonstrate superior efficacy in penetrating recalcitrant biofilms and overcoming specific enzymatic resistance mechanisms.

References[1] Preparation of Laser Energetic Coordination Polymers Based on Urazine by Self-Crystallization | ACS Applied Materials & Interfaces. acs.org. Link[3] Antimicrobial and Anti-Biofilm Activity of Thiourea Derivatives Bearing 3-Amino-1H-1, 2, 4-Triazole Scaffold | Request PDF - ResearchGate. researchgate.net. Link[2] Dual-functional molecule 3c targeting CYP24A1-mediated 25-hydroxyvitamin D metabolism and microbial biofilms overcomes mixed vaginal infections - RSC Publishing. rsc.org.Link

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